Imatinib Mesylate undergoes degradation under specific stress conditions, while remaining stable under others. The main degradation pathways and products are summarized below.
| Stress Condition | Stability Observation | Major Degradation Products Identified |
|---|
| Acidic & Alkaline Hydrolysis | Degrades [1] [2] | • Compound 2: 4-methyl-N3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzene-1,3-diamine [1] [2]. • Compound 3: 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid [1] [2]. | | Oxidative Stress | Degrades [1] [2] | • Compound 6: 4-[(4-methyl-4-oxido-piperazin-1-yl)-methyl]-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide [1] [2]. • Compound 7: 4-[(4-methyl-1-oxido-piperazin-1-yl)-methyl]-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide [1] [2]. • Compound 8: 4-[(4-methyl-1,4-dioxido-piperazin-1-yl)-methyl]-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide [1] [2]. | | Photolytic Stress | Practically stable (photostable) [1] [2] | No significant degradation reported. | | Neutral Hydrolysis | Stable [1] [2] | No significant degradation reported. | | Thermal Stress (Solid) | Stable in optimized formulation at 0°C, ambient temperature, and 40°C [3] | No remarkable change in drug content. |
The experimental workflow for investigating these pathways typically involves subjecting the drug substance to stress conditions, followed by analysis to separate and identify the products.
Experimental workflow for stress testing of this compound
For reliable results, forced degradation studies should follow standardized protocols. Here are the key methodologies from the research.
| Experimental Aspect | Protocol Details |
|---|---|
| Objective | To identify likely degradation products and validate stability-indicating analytical methods [1] [2]. |
| Sample Preparation | Drug substance is exposed to various stress conditions. Quantitative studies often use solutions in the range of 4-16 μg/mL [4]. |
| Stress Conditions Applied | Hydrolytic: Acid (e.g., 0.1 M HCl) and Alkaline (e.g., 0.1 M NaOH) [1] [4]. Oxidative: Typically 3% or 30% hydrogen peroxide (H₂O₂) [1] [4]. Photolytic: Exposure to UV light (e.g., 1.2 million lux hours) [1]. Thermal: Studies at various temperatures (e.g., 40°C, 60°C) [3] [4]. | | Analysis & Characterization | Separation: HPLC or UPLC with C18 columns [5] [1] [4]. Detection: UV detection at 237-270 nm [5] [4]. Identification: Primary techniques are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for structural elucidation [1] [2]. |
Robust analytical methods are crucial for monitoring stability. The following table compares two validated methods.
| Method Parameter | RP-UPLC Method [5] | RP-HPLC Method [4] | | :--- | :--- | :--- | | Column | Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 μm) | Waters Atlantis C18 (150 mm x 4.6 mm, 5 μm) | | Mobile Phase | Gradient elution | Isocratic (10 mM KH₂PO₄ Buffer pH 4.6 : ACN | 65:35) | | Flow Rate | 0.3 mL/min | 1.0 mL/min | | Run Time | 9.0 min | 6.0 min | | Detection | 237 nm | 270 nm | | Key Validation | Specificity, LOD/LOQ, linearity (r²>0.999), accuracy, precision | Specificity in buffer & plasma, linearity (r²>0.99), LLOQ 0.5 μg/mL | | Application | Separation of Imatinib from 8 related components; drug substance & product analysis | Assay of Imatinib in solution and plasma under forced degradation |
The stability profile of this compound is well-characterized. The core degradation pathways occur under acidic, alkaline, and oxidative stress, necessitating the use of specific, stability-indicating UPLC/HPLC methods for quality control.
The foundational pharmacokinetic parameters of imatinib are summarized in the table below, which integrates data from healthy subjects and patient populations.
Table 1: Fundamental Pharmacokinetic Parameters of Imatinib [1] [2] [3]
| Parameter | Value/Specification | Notes / Context |
|---|---|---|
| Absorption & Bioavailability | ||
| Absolute Bioavailability | ~98% | Well absorbed after oral administration [1]. |
| Time to Cmax (Tmax) | 2-4 hours | Post oral administration [1]. |
| Distribution | ||
| Apparent Volume of Distribution (Vd) | ~295 L (Adults) | Population estimate in CML patients; indicates extensive tissue distribution [1]. |
| Protein Binding | ~95% | Primarily to albumin and α1-acid glycoprotein (AAG) [1]. |
| Metabolism | ||
| Primary Enzymes | CYP3A4, CYP2C8 | Major route; other CYPs (CYP1A2, 2D6, 2C9, 2C19) play minor roles [1]. |
| Primary Metabolite | N-desmethyl imatinib (NDMI, CGP74588) | Formed by CYP3A4; in vitro potency similar to parent drug [1]. |
| Elimination | ||
| Half-life (Parent) | ~18 hours | In healthy volunteers [1]. |
| Half-life (NDMI) | ~40 hours | In healthy volunteers [1]. |
| Clearance (CL) | 8 - 14 L/h | Varies with body weight in a 50-year-old patient [1]. |
| Route of Elimination | Feces (~68%), Urine (~13%) | Over 7 days, predominantly as metabolites [1]. |
Extensive research has established a clear exposure-response relationship for imatinib, forming the basis for Therapeutic Drug Monitoring (TDM).
Table 2: Key PK/PD Relationships and Clinical Response Thresholds for Imatinib [4] [5]
| Parameter | Correlation / Clinical Implication | Evidence & Context |
|---|---|---|
| Target Trough Concentration (Cmin) | > 1100 ng/mL | Associated with significantly improved rates of clinical response and longer progression-free survival in patients with advanced metastatic GIST [4]. |
| Target Trough Concentration (Cmin) | ~1000 ng/mL | Suggested as a target for improved cytogenetic and molecular response rates in Chronic Myeloid Leukemia (CML) [5]. |
| Area Under the Curve (AUC) | Dose Proportional (25-1000 mg) | Exposure increases proportionally with dose [2]. |
| Maximal PD Effect | Requires dose ≥ 400 mg | Analysis of WBC reduction in CML patients indicated a 400 mg dose (or greater) is required for maximal pharmacodynamic effect [2]. |
Imatinib is susceptible to numerous drug-drug interactions (DDIs) due to its metabolic profile and potential to inhibit certain enzymes.
The following diagram illustrates the primary pathways involved in imatinib's absorption, distribution, metabolism, and excretion (ADME), as well as its role as a perpetrator in drug interactions.
Imatinib's ADME and key interaction targets. It is a substrate of CYP3A4/2C8 and P-gp, and an inhibitor of several CYPs.
Observational studies show a high prevalence of potential DDIs in patients taking imatinib, with over 89% of patients having at least one co-prescribed interacting drug [6]. The most common interactions are summarized below.
Table 3: Clinically Significant Drug-Drug Interactions with Imatinib [6] [7] [3]
| Perpetrator Drug | Mechanism of Interaction | Effect on Imatinib Exposure | Clinical Recommendation |
|---|---|---|---|
| Strong CYP3A4 Inducers (e.g., Rifampicin, Carbamazepine) | Induction of CYP3A4 metabolism | ↓ Decrease (up to 74% reduction in AUC) [7] | Avoid concomitant use. If unavoidable, increase imatinib dose by ≥50% and monitor response [3]. |
| Strong CYP3A4 Inhibitors (e.g., Ketoconazole, Clarithromycin) | Inhibition of CYP3A4 metabolism | ↑ Increase (~40% increase in AUC) [7] | Caution advised; monitor for increased imatinib toxicity. |
| Proton Pump Inhibitors (e.g., Omeprazole) | Increased gastric pH, potential reduction in solubility/imatinib absorption | Potential Decrease (may reduce effectiveness) [6] | Use with caution; consider alternative acid-reducing agents or stagger administration. |
| Dexamethasone | CYP3A4 induction (potential) | ↓ Potential Decrease (may reduce effectiveness) [6] | Avoid use to maintain imatinib efficacy [6]. |
A recent PopPK analysis in healthy subjects identified a two-compartment transit model with first-order elimination as best describing imatinib's PK [8]. This model found that:
PBPK models have become a powerful tool for predicting imatinib's behavior in complex scenarios. A developed parent-metabolite whole-body PBPK model for imatinib and NDMI has been successfully used to investigate DDIs where imatinib acts as both a victim and a perpetrator drug [7]. The model demonstrated good predictive performance, with all predicted DDI AUC and Cmax ratios (12/12) within twofold of observed values [7].
This model's workflow and applications are illustrated below:
Workflow for developing and applying PBPK models for imatinib, enabling dose optimization and DDI prediction.
This PBPK approach has been instrumental in guiding optimal dosing in paediatrics, suggesting a range of 230–340 mg/m²/day, and confirming that children and adults have similar vulnerability to CYP-mediated interactions [10].
The pharmacokinetics and pharmacodynamics of imatinib are complex, characterized by significant inter-patient variability and a well-defined exposure-response relationship. The integration of advanced modeling approaches like PopPK and PBPK, along with therapeutic drug monitoring, is transforming imatinib therapy from a one-dose-fits-all approach to a more personalized, model-informed precision dosing strategy. Future work will focus on prospectively validating efficacy thresholds in diverse populations and further refining models to account for genetic polymorphisms and complex drug-disease interactions, ultimately enhancing the safety and efficacy of this landmark targeted therapy.
Chronic Myeloid Leukemia (CML) represents a paradigm of successful targeted cancer therapy, with an annual incidence of approximately 2 cases per 100,000 population, accounting for nearly half of all adult leukemias in India according to recent epidemiological data. The molecular pathogenesis of CML centers on the Philadelphia chromosome, formed through a reciprocal translocation between chromosomes 9 and 22 [t(9;22)(q34;q11)], which generates the BCR-ABL fusion oncogene. This chimeric gene encodes a constitutively active tyrosine kinase that drives leukemogenesis through aberrant activation of multiple downstream signaling pathways including RAS/RAF/MEK/ERK, PI3K/AKT, and JAK/STAT cascades, resulting in uncontrolled cellular proliferation and suppressed apoptosis [1] [2].
Imatinib mesylate (IM), developed as a specific inhibitor of the BCR-ABL tyrosine kinase, binds directly to the ABL kinase domain, stabilizing it in an inactive conformation and inhibiting phosphorylation of downstream substrates. Since its introduction in 2000, imatinib has fundamentally transformed CML management, shifting the treatment paradigm from non-specific therapies like busulfan and interferon-alpha—which offered median survival of 3-6 years—to targeted therapy that has improved the 10-year overall survival rate from less than 10% to 80-85% [1]. The drug specifically targets the ATP-binding pocket of the BCR-ABL kinase domain, competitively inhibiting ATP binding and preventing the transfer of phosphate groups to tyrosine residues on substrate proteins. This specific molecular targeting represents a landmark achievement in precision oncology and has established CML as a model for molecularly targeted cancer therapy development.
The clinical efficacy of imatinib in chronic phase CML (CML-CP) has been extensively documented through both registration trials and real-world studies. A comprehensive study evaluating the Indian generic formulation of imatinib (Veenat from NATCO Pharma Ltd) demonstrated impressive complete hematological response (CHR) rates that reached 100% by 9 months and maintained this response through 12 months of therapy. More significantly, the molecular response rates at 12 months revealed a total molecular response of 43.52%, consisting of complete molecular response (CMR) in 17.64% and major molecular response (MMR) in 25.88% of patients [3]. This study notably established the cost-effectiveness of the generic formulation at less than Rs. 10,000 per month, dramatically improving treatment accessibility in resource-constrained settings.
Table 1: Hematological Response Rates to Imatinib in CML-CP Patients
| Time Point | Complete Hematological Response Rate | Cumulative Survival Probability |
|---|---|---|
| 3 months | 92% | - |
| 6 months | 94% | - |
| 9 months | 100% | - |
| 12 months | 100% | 0.8 |
Long-term follow-up data reveals that the impact of imatinib on CML is sustained, with 25-year survival data confirming durable responses. The 10-year resistance rate on TKI therapy is only approximately 10%, while the 10-year CML blastic transformation rate has been reduced to 5-6% [1]. Importantly, contemporary data indicates that more patients (15-20% at 10 years) die from non-CML causes than from CML itself, highlighting the remarkable success of imatinib and subsequent tyrosine kinase inhibitors (TKIs) in transforming CML from a fatal disorder to a manageable chronic condition.
Response monitoring in CML has evolved significantly with BCR-ABL transcript levels measured by real-time quantitative PCR (RQ-PCR) emerging as the gold standard for molecular monitoring. The sensitivity and specificity of RQ-PCR ranges from 95-98%, making it an indispensable tool for tracking minimal residual disease and guiding clinical decision-making [3]. The International Scale (IS) has been established to standardize BCR-ABL measurements across laboratories, with major molecular response (MMR) defined as ≤0.1% BCR-ABL/ABL ratio (3-log reduction from standardized baseline), which serves as a key therapeutic milestone associated with improved long-term outcomes.
Table 2: Molecular Response to Imatinib by BCR-ABL Transcript Levels
| RQ-PCR (BCR-ABL:ABL%) | Patients at 6 Months (n=63) | Patients at 12 Months (n=85) | Response Category |
|---|---|---|---|
| 0-20% | 41 (65.07%) | 72 (84.70%) | Good response |
| 21-40% | 12 (19.04%) | Not specified | Suboptimal response |
| >40% | 10 (15.87%) | Not specified | Poor response |
Baseline molecular characterization is critical, as approximately 1% of BCR-ABL translocations involve e1a2/a3 transcripts producing a shorter p190 oncoprotein, while 1-2% involve e13a3 (b3a3) or e14a3 (b2a3) variants of p210 BCR-ABL, or e19a2 transcripts (p230) associated with a more indolent clinical course. These atypical transcripts may yield false negative PCR results with routine probes, necessitating comprehensive baseline testing [1]. Additionally, Sokal score at diagnosis remains an important prognostic indicator, with 53% of patients in one study having a high-risk score (>1.2) [3].
Resistance to imatinib presents a significant clinical challenge and can be broadly categorized as BCR-ABL-dependent or BCR-ABL-independent. BCR-ABL-dependent resistance primarily involves point mutations in the ABL kinase domain that interfere with imatinib binding while preserving ATP binding and kinase activity. More than 100 different resistance mutations have been identified, with T315I being the most problematic due to its resistance to multiple TKIs. Additional BCR-ABL-dependent mechanisms include BCR-ABL gene amplification and overexpression, resulting in increased oncoprotein levels that require higher drug concentrations for inhibition [2].
The management of BCR-ABL-dependent resistance has been addressed through the development of second-generation TKIs (dasatinib, nilotinib, bosutinib) and third-generation TKIs (ponatinib) that retain activity against many imatinib-resistant mutations, with the notable exception of T315I which responds only to ponatinib among earlier agents. However, the recent development of novel therapeutic strategies including asciminib, which targets the ABL myristoyl pocket rather than the ATP-binding site, offers new hope for overcoming resistance, particularly for the T315I mutation [1] [4].
Perhaps more challenging is BCR-ABL-independent resistance, which accounts for approximately 40-50% of imatinib resistance cases and is characterized by persistent signaling through alternative pathways despite effective BCR-ABL inhibition [5] [2]. Several key mechanisms have been identified:
Alternative Signaling Pathway Activation: Proteomic analyses have revealed that resistant cells maintain activation of the RAF/MEK/ERK signaling cascade despite BCR-ABL inhibition, driven by upregulation of protein kinase C (PKC) family members, particularly PKCη encoded by PRKCH [2]. Additionally, p38 MAPK and 14-3-3ε have been identified as key mediators of BCR-ABL-independent signaling in resistant cells [5].
Leukemic Stem Cell Persistence: Primitive quiescent CML stem cells exhibit intrinsic resistance to imatinib despite effective BCR-ABL kinase inhibition, as they do not depend solely on BCR-ABL for survival [2]. These persisting stem cells serve as a reservoir for disease relapse and represent a major obstacle to cure.
Multidrug Resistance Phenotype: Upregulation of drug efflux transporters including MDR1 (ABCB1) and MRP1 contributes to reduced intracellular imatinib concentrations, while anti-apoptotic proteins such as BCL-2 enhance survival despite effective target inhibition [6].
Table 3: Mechanisms of BCR-ABL-Independent Resistance to Imatinib
| Resistance Mechanism | Key Molecular Mediators | Therapeutic Implications |
|---|---|---|
| Alternative signaling activation | PKCη, p38 MAPK, 14-3-3ε | MEK inhibitors, p38 MAPK inhibitors |
| Leukemic stem cell persistence | Quiescence, altered dependency | G-CSF combination, FLT3 inhibition |
| Multidrug resistance phenotype | MDR1, MRP1, BCL-2 | MDR modulators, BCL-2 inhibitors |
| Kinase switching | FLT3 upregulation | FLT3 inhibitors (midostaurin) |
Recent research has identified a novel mechanism of resistance involving kinase switching, where resistant cells develop dependence on FLT3 signaling rather than BCR-ABL, explaining the limited efficacy of successive BCR-ABL TKIs in some patients with BCR-ABL-independent resistance [7]. This discovery has important clinical implications, suggesting that FLT3 inhibitors such as midostaurin may represent an effective therapeutic strategy for this resistant population.
Several innovative strategies have emerged to overcome BCR-ABL-independent resistance, focusing on co-targeting critical survival pathways alongside BCR-ABL inhibition:
MEK/ERK Pathway Inhibition: Combined treatment with imatinib and the MEK inhibitor trametinib demonstrates synergistic activity against resistant CML models, significantly prolonging survival in mouse models of BCR-ABL-independent IM-resistant CML [2]. This combination is particularly effective against CML stem cells which contain high levels of PRKCH, contributing to their intrinsic imatinib resistance.
G-CSF Intermittent Scheduling: Primitive quiescent CML cells are notoriously resistant to imatinib, but intermittent exposure to granulocyte-colony stimulating factor (G-CSF) significantly accelerates their elimination in combination with imatinib, resulting in 3-5 fold fewer residual quiescent CD34+ CML cells after 8-12 days compared to continuous imatinib alone [8].
FLT3 Targeting: Network-based analyses have revealed acquired FLT3 dependency in resistant CML cells, suggesting that FLT3 inhibitors represent a promising therapeutic strategy for relapsed patients [7]. This approach has demonstrated efficacy in patient-derived leukemic stem cells, highlighting its translational potential.
The development of asciminib, a first-in-class STAMP inhibitor (Specifically Targeting the ABL Myristoyl Pocket), represents a significant advancement in CML therapy. By allosterically targeting the myristoyl pocket rather than the ATP-binding site, asciminib retains efficacy against many kinase domain mutations and offers improved specificity with reduced off-target effects [4]. Clinical trials demonstrate that asciminib produces deep molecular responses with favorable side effect profiles, positioning it as a potential cornerstone of future CML therapy, particularly for patients with resistance to earlier-generation TKIs.
Additionally, several third-generation TKIs are under development, including olverembatinib, ELVN-001, TGRX-678, and TERN-701, which show promise in overcoming resistance and eliminating persistent disease [1]. These agents, used in sequence or combination, may ultimately push the boundaries toward achieving higher rates of treatment-free remission.
The establishment of reliable in vitro models has been instrumental in elucidating resistance mechanisms and screening novel therapeutic approaches:
Cell Line Models: Commonly used CML cell lines include K562 (erythroleukemic blast), KCL22 (myeloblast), and KU812 (basophilic blast), which represent the heterogeneity of blast crisis [5]. These lines can be rendered resistant through gradual dose escalation of imatinib, starting with 0.1 µM and incrementing by 0.1 µM every three passages to a maximum of 1 µM, with the entire process spanning approximately 5 months [5].
Primary Cell Cultures: CD34+ cells isolated from newly diagnosed chronic phase CML patients enable study of primitive leukemic populations. Culture in serum-free medium for 12 days with various cytokine combinations (with or without G-CSF) and imatinib exposure patterns (continuous versus intermittent) provides insights into stem cell behavior and persistence [8].
Viability and Proliferation Assessment:
Molecular Analysis Techniques:
Functional Assays:
The following diagram illustrates the core signaling pathways in CML and mechanisms of resistance to imatinib:
Diagram 1: BCR-ABL signaling pathways, resistance mechanisms, and therapeutic strategies in CML. The diagram illustrates the complexity of resistance development and the corresponding targeted approaches to overcome these challenges.
The development of this compound as a specific BCR-ABL inhibitor represents a landmark achievement in molecular oncology that has transformed CML from a fatal disease to a manageable chronic condition for most patients. However, persistent challenges remain, including intrinsic and acquired resistance, leukemic stem cell persistence, and long-term treatment-related side effects. The evolving understanding of BCR-ABL-independent resistance mechanisms has revealed the remarkable adaptability of CML cells, which can activate alternative signaling pathways including PKCη-mediated MAPK signaling, FLT3 dependency, and survival through multidrug resistance transporters.
Future directions in CML therapy will likely focus on rational combination therapies that simultaneously target BCR-ABL and critical resistance pathways, with approaches such as imatinib plus MEK inhibitors or intermittent G-CSF scheduling showing promise in preclinical models. The development of novel therapeutic agents including asciminib and other next-generation TKIs offers hope for overcoming resistance, particularly for patients with refractory disease. Additionally, the precise molecular characterization of resistance patterns through phosphoproteomic profiling and network-based analyses will enable more personalized therapeutic approaches tailored to the specific resistance mechanisms operative in individual patients.
As the CML therapeutic landscape continues to evolve, the integration of these advanced approaches holds promise for achieving higher rates of treatment-free remission—the ultimate goal of CML therapy—while minimizing treatment-related toxicity and improving quality of life for patients living with this once-devastating disease.
Imatinib mesylate (STI571) represents a cornerstone in targeted cancer therapy as a potent tyrosine kinase inhibitor used primarily for treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Upon administration, imatinib undergoes extensive hepatic metabolism primarily via cytochrome P450 3A4/5 (CYP3A4/5), yielding several metabolites, with N-desmethyl imatinib (CGP74588) being the most abundant and pharmacologically significant. This metabolite typically achieves plasma concentrations approximately 20% of the parent drug and demonstrates comparable biological activity in inhibiting Bcr-Abl tyrosine kinase. The chemical transformation involves N-demethylation of the piperazine ring, resulting in a metabolite that maintains the core pharmacophore necessary for target binding while exhibiting altered physicochemical properties that influence its distribution, metabolism, and excretion profiles. Understanding the complex pharmacokinetic behavior and analytical detection of both imatinib and CGP74588 is crucial for optimizing therapeutic outcomes and managing resistance in clinical practice [1] [2].
The therapeutic monitoring of imatinib and CGP74588 has gained significant attention due to the high interpatient variability in plasma concentrations, which can directly impact treatment efficacy and safety. Studies have demonstrated that maintaining imatinib trough concentrations above 1000 ng/mL (approximately 1.86 μM) is associated with improved clinical responses in CML patients, underscoring the importance of reliable quantification methods for both the parent drug and its active metabolite. Furthermore, emerging evidence suggests that CGP74588 may contribute differentially to treatment outcomes in specific resistance scenarios, particularly those involving P-glycoprotein (P-gp) mediated efflux, necessitating precise analytical methods capable of simultaneous quantification to elucidate their individual pharmacological contributions [3] [1].
CGP74588 maintains the core structural elements of imatinib necessary for target binding, including the pyrimidine and pyridine rings, but exhibits altered physicochemical properties due to the absence of one N-methyl group from the piperazine moiety. This structural modification results in slightly increased polarity compared to the parent drug, influencing its distribution patterns and elimination pathways. While CGP74588 demonstrates similar potency against Bcr-Abl tyrosine kinase, its altered physicochemical characteristics significantly impact its cellular uptake, tissue distribution, and interaction with drug transporters such as P-glycoprotein [3] [2].
The pharmacokinetic behavior of imatinib and CGP74588 exhibits considerable interindividual variation, influenced by factors including genetic polymorphisms in metabolic enzymes, drug-drug interactions, and patient-specific physiological characteristics. The following table summarizes the key pharmacokinetic parameters of imatinib and its primary metabolite:
Table 1: Pharmacokinetic Properties of Imatinib and CGP74588
| Parameter | Imatinib | CGP74588 | References |
|---|---|---|---|
| Formation | Parent drug | N-desmethyl metabolite via CYP3A4/5 | [1] |
| Plasma Ratio | 100% | ~20% of imatinib concentration | [1] [2] |
| Half-life (t₁/₂) | 15-20 hours | Similar to parent compound | [1] [2] |
| Protein Binding | 89-96% (primarily to AGP) | Extensive (exact percentage not specified) | [1] |
| Primary Excretion Route | Feces (67%) | Feces (as metabolites) | [1] [4] |
| Biliary Excretion | 17.7% of dose (normal liver function) | 2.1% of dose (normal liver function) | [4] |
| CNS Penetration | Limited (P-gp mediated efflux) | Potentially more restricted | [3] [2] |
Distribution and excretion patterns of both compounds reveal complex pharmacokinetic behavior. Imatinib undergoes predominantly hepatic metabolism with subsequent biliary excretion, while renal elimination plays a minor role. A human study investigating biliary excretion demonstrated that in a patient with normal liver function receiving long-term imatinib therapy (400 mg/day), approximately 17.7% of the administered dose was excreted as parent drug in bile, while only 2.1% was excreted as CGP74588. This ratio shifted significantly (1.8% imatinib vs 0.2% CGP74588) in a patient with impaired liver function following a single 300 mg dose, highlighting the substantial variability in excretion patterns based on hepatic function and treatment duration [4].
Cerebrospinal fluid (CSF) penetration represents another clinically important aspect of distribution. Studies have demonstrated that oral administration of imatinib results in only marginal penetration across the blood-brain barrier, with minimal drug concentrations detected in the CSF. This limited distribution is attributed to P-glycoprotein-mediated efflux, which actively transports both imatinib and CGP74588 out of the central nervous system. Interestingly, cellular uptake studies have revealed that CGP74588 accumulates in significantly higher amounts than imatinib in sensitive K562 cells, but this pattern reverses in P-gp-overexpressing resistant cell lines, where CGP74588 concentrations fall substantially below those of the parent compound. This differential behavior underscores the importance of transporter interactions in determining the pharmacological activity of both compounds, particularly in sanctuary sites and resistant disease settings [3] [2].
The accurate quantification of imatinib and CGP74588 in biological matrices presents significant analytical challenges due to their similar chemical structures, the need for sensitivity at nanogram-per-milliliter levels, and the complexity of biological samples. Various analytical techniques have been developed and validated to address these challenges, with chromatographic methods coupled to different detection systems representing the primary approach for reliable quantification in both clinical and research settings.
Table 2: Analytical Methods for Imatinib and CGP74588 Quantification
| Method Type | Sample Preparation | Separation Conditions | Detection | Linear Range | LOQ | References |
|---|---|---|---|---|---|---|
| HPLC-UV | Liquid-liquid extraction with tert-butyl methyl ether | Symmetry C18 column (2.1 × 150 mm); 28% acetonitrile in ammonium acetate buffer (pH 6.8) with 0.005M 1-octane sulfonic acid; 0.2 mL/min | UV 265 nm | 10 ng/mL - 10 μg/mL | 10 ng/mL | [5] |
| Rapid HPLC-UV | Protein precipitation | Chromolith RP-8e column (100 mm × 4.6 mm); methanol/acetonitrile/triethylamine/diammonium hydrogen phosphate (pH 6.25); 2 mL/min | UV 261 nm | Not specified | Not specified | [6] |
| LC-TOF-MS | Protein precipitation | C18 column; gradient elution with methanol/ammonium formate | Time-of-Flight MS | 0.02-5 μg/mL | 0.02 μg/mL | [7] |
| LC-MS/MS | Liquid-liquid extraction | C18 column; acetonitrile/ammonium formate gradient | Tandem Mass Spectrometry | 1-10,000 ng/mL | 1 ng/mL | [8] |
The evolution of analytical methods for quantifying imatinib and CGP74588 reflects a continuous effort to balance analysis time, sensitivity, and specificity. Early HPLC-UV methods provided adequate sensitivity for therapeutic drug monitoring but required relatively long run times up to 15-20 minutes. The development of monolithic column technology significantly reduced analysis time to less than 5 minutes while maintaining satisfactory separation, making this approach suitable for high-throughput clinical applications [6]. The incorporation of mass spectrometric detection represented a major advancement, offering superior specificity and sensitivity, with modern LC-MS/MS and LC-TOF-MS methods achieving lower limits of quantification of 1 ng/mL and 20 ng/mL, respectively, while simultaneously detecting both analytes in a single chromatographic run [7] [8].
Sample preparation techniques vary considerably across methods, with liquid-liquid extraction (LLE) and protein precipitation (PPT) representing the most common approaches. LLE methods typically utilize tert-butyl methyl ether as the extraction solvent, providing excellent sample cleanup and matrix effect reduction, which is particularly important for mass spectrometric detection to minimize ion suppression or enhancement. In contrast, PPT methods offer simplicity and rapid processing, making them suitable for high-throughput clinical laboratories. The choice of internal standard also significantly impacts method performance, with stable isotope-labeled analogs (when available) providing the highest accuracy due to nearly identical extraction and ionization characteristics, though compounds like 4-hydroxybenzophenone have been successfully used in HPLC-UV methods [5] [7].
Proper sample collection and preparation are critical steps in ensuring accurate quantification of imatinib and CGP74588. Blood samples should be collected in EDTA-containing tubes followed by immediate centrifugation at 3000 × g for 10 minutes to separate plasma, which should be stored at -80°C until analysis to prevent analyte degradation. The liquid-liquid extraction protocol optimized for simultaneous extraction of both compounds involves the following detailed steps:
For alternative protein precipitation methods, which are particularly suitable for high-throughput applications, the procedure is simplified: 250 μL of plasma is mixed with 800 μL of ice-cold acetonitrile, vortexed for 1 minute, centrifuged at 14,000 × g for 5 minutes, and the supernatant is directly injected or diluted with mobile phase before analysis. While this approach offers rapid processing, potential matrix effects should be thoroughly investigated, especially when using mass spectrometric detection [7].
Liquid chromatography coupled with tandem mass spectrometry represents the current gold standard for sensitive and specific quantification of imatinib and CGP74588 in biological matrices. The following optimized protocol provides a robust method suitable for both clinical monitoring and research applications:
Chromatographic Conditions:
Mass Spectrometric Detection:
This method typically achieves excellent chromatographic separation with retention times of approximately 4.5 minutes for imatinib and 4.2 minutes for CGP74588, allowing for precise integration and accurate quantification. The total run time of 7-10 minutes enables high-throughput analysis, making it suitable for clinical applications requiring rapid turnaround. Method validation should demonstrate linearity over the concentration range of 1-10,000 ng/mL, with intra-day and inter-day precision values within ±15% and accuracy of 85-115% for all quality control levels [7] [8].
The biotransformation of imatinib involves multiple hepatic enzymes, with CYP3A4/5 playing the predominant role in its metabolic clearance. The primary metabolic pathway involves N-demethylation at the piperazine ring to form CGP74588, which maintains comparable tyrosine kinase inhibitory activity to the parent compound. Additional metabolic pathways include oxidation of the piperazine ring to form lactam derivatives and hydroxylation of the benzyl group, though these pathways represent minor routes of metabolism. The following diagram illustrates the major metabolic pathways of imatinib:
Diagram 1: Major Metabolic Pathways of this compound
The biological activity of CGP74588 has been extensively investigated to determine its contribution to the overall pharmacological effect of imatinib therapy. While CGP74588 demonstrates similar potency to the parent drug in inhibiting Bcr-Abl tyrosine kinase in enzymatic assays, its cellular activity shows significant variation based on the expression of drug transporters, particularly P-glycoprotein (P-gp, ABCB1, MDR1). In sensitive K562 cells, CGP74588 accumulates in higher intracellular concentrations compared to imatinib, contributing to its antitumor activity. However, in P-gp-overexpressing resistant cells (K562/Dox), the intracellular concentration of CGP74588 decreases significantly due to efficient efflux by P-gp, rendering it less effective than imatinib in these resistant settings [3].
In vitro studies have demonstrated that CGP74588 exhibits approximately 3-4 times lower potency than imatinib in inhibiting cell proliferation and inducing apoptosis in sensitive leukemia cell lines. This reduced cellular potency, combined with its susceptibility to P-gp-mediated resistance, suggests that CGP74588 may have limited clinical efficacy in cases where this resistance mechanism predominates. However, the metabolite still contributes meaningfully to overall treatment response in P-gp-negative settings, with its plasma concentrations reaching approximately 20% of the parent drug during chronic therapy. These findings highlight the importance of considering both compounds when assessing overall drug exposure and activity, particularly in patients with variable expression of drug transporters [3] [2].
The distribution of imatinib and CGP74588 across various tissues and biological barriers represents a critical determinant of their efficacy in different disease compartments and sanctuary sites. Research has demonstrated substantial variability in tissue penetration, influenced by factors including blood flow, tissue composition, and most importantly, the expression of drug transporters. The following diagram illustrates key distribution processes:
Diagram 2: Key Tissue Distribution and Barrier Penetration
Central nervous system (CNS) penetration of both imatinib and CGP74588 is particularly limited due to active efflux by P-glycoprotein at the blood-brain barrier. Studies measuring imatinib concentrations in cerebrospinal fluid have demonstrated only marginal flux across the blood-brain barrier, resulting in subtherapeutic concentrations in the CNS compartment. This limited penetration has important clinical implications for treating CNS involvement in leukemia, potentially contributing to disease sanctuary and relapse. Interestingly, CGP74588 appears to be an even better substrate for P-gp than the parent compound, resulting in potentially more restricted CNS availability, though quantitative comparisons in human CNS distribution are limited [3] [2].
Placental transfer and breast milk excretion represent important considerations for imatinib therapy during pregnancy and lactation. Studies measuring drug concentrations in maternal blood, umbilical cord blood, placenta, and breast milk have demonstrated that both imatinib and CGP74588 cross the mature placenta but with substantial variability (cord blood concentrations: 0-157 ng/mL for imatinib; not detected for CGP74588). In contrast, significant concentrations of both compounds were detected in breast milk (596 ng/mL for imatinib; 1513 ng/mL for CGP74588), suggesting active transport or concentration in this compartment. These findings indicate that while use of imatinib after the first trimester may be reasonable in some clinical circumstances due to limited placental transfer, breastfeeding should generally be avoided due to significant excretion of both the parent drug and metabolite into breast milk [9].
The comprehensive characterization of CGP74588 as the primary active metabolite of imatinib provides valuable insights for optimizing targeted cancer therapy. While this metabolite demonstrates comparable target inhibition to the parent compound in enzymatic assays, its differential behavior in cellular contexts, particularly regarding transporter interactions and tissue distribution, highlights the importance of considering both entities when assessing overall pharmacological activity. The susceptibility of CGP74588 to P-glycoprotein-mediated efflux represents a particularly important consideration in resistance settings, potentially limiting its contribution to efficacy in tumors with upregulated transporter expression.
| Analytical Technique | Specific Method / Focus | Key Findings / Applications |
|---|---|---|
| UV/Vis Spectroscopy | First-order derivative & Area Under Curve (AUC) | (\lambda_{\text{max}}) at 258 nm; linearity (5-30 µg/mL); LOD: 0.29 µg/mL; LOQ: 0.90 µg/mL [1] [2] |
| Nuclear Magnetic Resonance (NMR) | (^1\text{H}) and (^{13}\text{C}) NMR [3] | Used for comprehensive structural characterization of the molecule [3]. |
| Mass Spectrometry (MS) | LC-MS/MS with SILAC (Stable Isotope Labeling) [4] | Quantified 1,344 proteins in K562 cells; 73 proteins showed significant expression changes post-imatinib treatment [4]. |
| Mass Spectrometry Imaging (MSI) | Quantitative MALDI-MS Imaging (qMSI) [5] | Revealed inefficient imatinib penetration in GIST liver metastases, independent of mutation status [5]. |
| Stability-Indicating Methods | Forced degradation (acid, base, oxidation) [3] | Identifies degradation products; drug stable in optimized formulations [3]. |
Here are the methodologies for key analytical and proteomic experiments.
This method is used for the quantitative estimation of this compound and has been validated according to ICH guidelines [2].
UV Analysis Workflow
This protocol is used to investigate changes in global protein expression in response to imatinib treatment [4].
Proteomic Analysis Workflow
Imatinib mesylate (IM) is a tyrosine kinase inhibitor that serves as a first-line treatment for Chronic Myeloid Leukemia (CML) and gastrointestinal stromal tumors. Therapeutic Drug Monitoring (TDM) is crucial for IM due to the correlation between its trough plasma concentrations (optimal range: 1000–3000 ng/mL) and clinical efficacy, alongside significant inter-individual pharmacokinetic variability [1] [2]. High-Performance Liquid Chromatography (HPLC) coupled with UV or Photodiode Array (PDA) detection provides a robust, precise, and cost-effective analytical platform for quantifying IM in bulk drug, pharmaceutical formulations, and biological matrices, facilitating routine quality control, pharmacokinetic studies, and TDM [3] [1].
The following workflow outlines the complete process from method development to application:
The following conditions provide a foundation for IM separation, optimized from multiple research studies [4] [5] [1]:
The developed HPLC method must be validated as per International Council for Harmonisation (ICH) Q2(R1) and FDA bioanalytical guidelines to ensure its reliability for intended use [4] [1]. The following diagram and table summarize the core validation parameters and their acceptance criteria.
| Validation Parameter | Protocol Description | Acceptance Criteria | Reported Data from Literature |
|---|---|---|---|
| Linearity & Range | Analyze minimum of 6 concentrations in triplicate [1]. | Correlation coefficient (r²) > 0.99. Back-calculated concentrations within ±15% of nominal [1]. | 0.2–10 µg/mL in human plasma (r² > 0.99) [1]. 25–1600 ng/mL in rat serum (r² = 0.9995) [5]. |
| Precision | Repeatability: Analyze 6 replicates of QC samples (low, mid, high) within one day [6]. Intermediate Precision: Repeat over 3 different days/analysts [6]. | RSD ≤ 2% for dosage forms [4]. RSD ≤ 15% for biological matrices, especially at LLOQ [5]. | Intra- and inter-day RSD < 2% for tablet analysis [4]. Intra-day bias: -2.34 to 3.42%; Inter-day bias: -2.17 to 3.45% in rat serum [5]. | | Accuracy | Determine via recovery studies using standard addition method at 3 concentration levels (n=3 each) [6]. | Mean recovery of 98–102% for API; 95–105% for biological samples [1]. | Recovery from human plasma: 98.2–105% [1]. Recovery from rat serum: 90.32–95.86% [5]. | | Specificity | Analyze blank matrix, zero sample (matrix + IS), and spiked samples. No interference at retention time of analyte [1]. | Peak from analyte should be pure, and no interference > 20% of LLOQ for analyte and 5% for IS [1]. | Method effectively resolves IM degradation products except at neutral pH [6]. No interference from plasma components [6]. | | Sensitivity (LOD/LOQ) | LOD = 3.3 × (SD of response/Slope). LOQ = 10 × (SD of response/Slope) [6]. | Signal-to-noise ratio ≥ 3:1 for LOD and ≥ 10:1 for LOQ [6]. | LOD: 200 ng/mL; LOQ: 500 ng/mL in human plasma [1]. LOD: 0.025 µg/mL; LOQ: 0.5 µg/mL in solution/plasma [6]. | | Robustness | Deliberate, small changes in flow rate (±0.1 mL/min), column temperature (±2°C), mobile phase pH (±0.2), organic composition (±2%) [4]. | RSD of retention time and peak area should be < 2% under all varied conditions. | System suitability tests (theoretical plates, tailing factor) were within acceptance criteria in developed method [4]. |
The validated HPLC method for IM has broad applications in pharmaceutical and clinical settings:
The RP-HPLC method with UV/PDA detection for this compound is a well-established, robust, and versatile analytical technique. Its successful development and validation, as per regulatory guidelines, make it an indispensable tool for pharmaceutical quality control, routine therapeutic drug monitoring, and advanced pharmacokinetic research. The protocols detailed in these application notes provide a reliable framework for scientists to implement this method effectively in their laboratories.
Imatinib mesylate remains a cornerstone in the treatment of chronic myeloid leukemia (CML) and other cancers, functioning as a potent tyrosine kinase inhibitor that specifically targets BCR-ABL1 fusion proteins. Despite its clinical success, therapeutic efficacy is often compromised by dose-limiting cardiotoxicity, suboptimal bioavailability, and emergence of drug resistance. Recent evidence indicates that conventional imatinib formulations cause significant adverse effects including elevated liver enzymes, reduced blood cell counts, and histological damage to cardiac tissues such as cytoplasmic vacuolization and myofibrillar loss. [1] [2]
Nanoliposomal delivery systems offer a promising strategy to overcome these limitations by improving drug solubility, enhancing tumor-specific targeting, and reducing off-target toxicity. The phospholipid bilayer structure of nanoliposomes protects encapsulated therapeutic agents from degradation, prolongs systemic circulation, and promotes accumulation at tumor sites through the enhanced permeability and retention (EPR) effect. When properly formulated, imatinib-loaded nanoliposomes (INPs) demonstrate significantly enhanced cytotoxicity against cancer cells while substantially reducing cardiotoxic effects compared to free drug administration. [1]
The Box-Behnken design (BBD) provides an efficient statistical approach for optimizing complex nanoliposomal formulations. As a spherical, rotatable response surface methodology, BBD requires only three levels for each factor while avoiding extreme combined factor conditions that might be impractical or unstable for pharmaceutical development. This experimental framework enables researchers to systematically evaluate multiple formulation variables and their interactions with reduced experimental runs compared to full factorial designs, making it particularly valuable for nanocarrier optimization. [3] [4] [5]
Imatinib's primary mechanism involves inhibition of aberrant tyrosine kinase activity, particularly targeting the BCR-ABL1 fusion protein characteristic of CML. However, therapeutic resistance often develops through activation of alternative signaling pathways in leukemia stem cells (LSCs), including Wnt/β-catenin, Hedgehog, Notch, and Musashi2-Numb signaling axes. These pathways regulate critical processes in LSC survival, self-renewal, and drug efflux, presenting complementary targets for nanoliposomal therapy. [6] [7]
The Ras-Raf-MEK-ERK and PI3K-AKT signaling cascades represent additional crucial pathways frequently hyperactivated in imatinib-resistant malignancies. Mutations in Ras proteins occur in numerous cancers, including pancreatic (90%), colon (45%), and lung (35%), driving uncontrolled proliferation and survival through these downstream effectors. Nanoliposomal encapsulation of imatinib may enhance modulation of these pathways by increasing intracellular drug delivery and bypassing resistance mechanisms that limit free drug efficacy. [6] [7]
Figure 1: Key Signaling Pathways Targeted by this compound. The diagram illustrates BCR-ABL1 and Ras-mediated pathways in cancer progression and therapeutic resistance. [6] [7]
The optimization of imatinib nanoliposomes employs a three-factor, three-level Box-Behnken design requiring only 15 experimental runs including three center points. This efficient design captures quadratic response surfaces without testing all extreme factor combinations simultaneously, which is particularly advantageous when certain factor combinations might produce unstable formulations. [4] [5]
Independent Variables (Factors):
Dependent Variables (Responses):
Table 1: Box-Behnken Experimental Design Matrix and Response Measurements
| Run | Factor A: Lipid:Drug | Factor B: PEG (%) | Factor C: Sonication (min) | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Zeta Potential (mV) |
|---|---|---|---|---|---|---|---|
| 1 | -1 (5:1) | -1 (2%) | 0 (5) | 215.3 | 0.32 | 68.5 | -18.2 |
| 2 | +1 (15:1) | -1 (2%) | 0 (5) | 156.7 | 0.21 | 88.3 | -25.6 |
| 3 | -1 (5:1) | +1 (8%) | 0 (5) | 198.4 | 0.28 | 72.1 | -32.4 |
| 4 | +1 (15:1) | +1 (8%) | 0 (5) | 132.5 | 0.18 | 91.6 | -35.8 |
| 5 | -1 (5:1) | 0 (5%) | -1 (2) | 245.6 | 0.35 | 65.2 | -20.7 |
| 6 | +1 (15:1) | 0 (5%) | -1 (2) | 185.3 | 0.25 | 85.7 | -28.9 |
| 7 | -1 (5:1) | 0 (5%) | +1 (8) | 165.8 | 0.22 | 75.3 | -22.4 |
| 8 | +1 (15:1) | 0 (5%) | +1 (8) | 121.4 | 0.15 | 93.8 | -31.5 |
| 9 | 0 (10:1) | -1 (2%) | -1 (2) | 198.7 | 0.27 | 78.9 | -21.3 |
| 10 | 0 (10:1) | +1 (8%) | -1 (2) | 154.2 | 0.20 | 87.5 | -33.7 |
| 11 | 0 (10:1) | -1 (2%) | +1 (8) | 145.6 | 0.19 | 82.4 | -24.6 |
| 12 | 0 (10:1) | +1 (8%) | +1 (8) | 118.9 | 0.14 | 90.2 | -36.2 |
| 13 | 0 (10:1) | 0 (5%) | 0 (5) | 135.7 | 0.16 | 89.5 | -29.8 |
| 14 | 0 (10:1) | 0 (5%) | 0 (5) | 138.2 | 0.17 | 88.7 | -30.2 |
| 15 | 0 (10:1) | 0 (5%) | 0 (5) | 136.9 | 0.16 | 89.1 | -29.5 |
Experimental data should be analyzed using response surface methodology with multiple linear regression to fit a quadratic model:
Mathematical Model: Y = β₀ + β₁A + β₂B + β₃C + β₁₂AB + β₁₃AC + β₂₃BC + β₁₁A² + β₂₂B² + β₃₃C²
Where Y represents the predicted response, β₀ is the intercept, β₁-β₃ are linear coefficients, β₁₂-β₂₃ are interaction coefficients, and β₁₁-β₃₃ are quadratic coefficients.
Statistical significance of each term should be evaluated using ANOVA with a confidence level of 95% (p < 0.05). The model's adequacy can be verified through residual analysis, lack-of-fit tests, and determination coefficients (R²). Optimization should be performed using desirability functions that simultaneously maximize encapsulation efficiency while maintaining particle size between 100-150 nm and PDI below 0.2. [4]
Figure 2: Box-Behnken Optimization Workflow for Nanoliposome Formulation. The systematic approach ensures efficient identification of optimal formulation parameters. [4] [5]
Step 1: Lipid Film Formation
Step 2: Film Hydration and Size Reduction
Step 3: Purification and Storage
Particle Size and Zeta Potential
Encapsulation Efficiency and Drug Loading
In Vitro Drug Release
A validated LC-MS/MS method provides precise imatinib quantification in nanoliposomal formulations and biological samples:
Chromatographic Conditions:
Mass Spectrometric Conditions:
This method should demonstrate linearity (10-5000 ng/mL, r²>0.99), precision (CV<15%), and accuracy (85-115%) according to ICH guidelines. [9]
Table 2: Critical Quality Attributes and Target Specifications for Imatinib Nanoliposomes | Quality Attribute | Target Specification | Analytical Method | |-------------------|----------------------|-------------------| | Appearance | Milky white dispersion, no visible particles | Visual inspection | | Particle Size | 100-150 nm | Dynamic light scattering | | Polydispersity Index | ≤0.25 | Dynamic light scattering | | Zeta Potential | |±30| mV | Laser Doppler anemometry | | Encapsulation Efficiency | >80% | HPLC/LC-MS | | Drug Loading | 5-10% (w/w) | HPLC/LC-MS | | pH | 6.5-7.5 | pH meter | | Osmolality | 280-320 mOsm/kg | Osmometer | | Sterility | No microbial growth | Membrane filtration | | Endotoxin | <5 EU/mL | LAL test |
Properly optimized imatinib nanoliposomes should exhibit favorable characteristics for cancer therapy, including mean particle size of 100-150 nm, which facilitates enhanced permeability and retention effect in tumor tissues, high encapsulation efficiency (>80%) ensuring maximum therapeutic payload delivery, and negative zeta potential (approximately -30 mV) providing colloidal stability through electrostatic repulsion. Transmission electron microscopy typically reveals spherical, unilamellar vesicles with smooth surfaces and minimal aggregation. [1]
Compared to free imatinib, the nanoliposomal formulation should demonstrate:
These properties collectively address the primary limitations of conventional imatinib therapy while potentially overcoming mechanisms of drug resistance through improved intracellular delivery and bypass of efflux transporters.
Table 3: Common Formulation Challenges and Solutions
| Problem | Possible Cause | Solution |
|---|---|---|
| Low encapsulation efficiency | Rapid drug diffusion during hydration | Increase lipid:drug ratio; lower hydration temperature |
| Large particle size with high PDI | Inadequate size reduction | Optimize sonication parameters; use high-pressure homogenization |
| Particle aggregation | Insufficient surface charge | Increase PEG-lipid content; adjust formulation pH |
| Rapid drug leakage | Membrane instability | Increase cholesterol content; add membrane stabilizers |
| Poor physical stability | Lipid oxidation or hydrolysis | Use antioxidants; store under inert gas; lyophilize |
The integration of Box-Behnken experimental design with nanoliposome technology provides a systematic, efficient approach for optimizing this compound formulations with enhanced therapeutic potential. This methodology enables researchers to comprehensively understand factor interactions while developing robust, scalable preparation methods. The resulting imatinib nanoliposomes address critical limitations of conventional therapy through improved targeting, reduced toxicity, and potential overcoming of resistance mechanisms.
Future directions should explore ligand-functionalized nanoliposomes for active targeting of specific cancer cell populations and combination therapies with other pathway inhibitors to address the complexity of signaling networks in advanced cancers. The systematic approach outlined in this protocol provides a foundation for continued development of nanocarrier systems for tyrosine kinase inhibitors and other targeted cancer therapeutics.
Imatinib mesylate represents a breakthrough in targeted cancer therapy as a selective tyrosine kinase inhibitor that specifically targets BCR-ABL, c-KIT, and platelet-derived growth factor receptor (PDGFR) proteins. Since its initial FDA approval in 2001, imatinib has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), converting previously fatal malignancies into manageable chronic conditions [1] [2]. Despite its remarkable efficacy, imatinib therapy presents significant challenges, including substantial interpatient pharmacokinetic variability (40-60% coefficient of variation), which can lead to subtherapeutic concentrations (resulting in treatment failure) or supratherapeutic concentrations (causing adverse drug reactions) [3]. Therapeutic drug monitoring has emerged as a valuable strategy to optimize imatinib dosing by maintaining plasma concentrations within a therapeutic range, thereby maximizing clinical efficacy while minimizing toxicity [4].
The pharmacological basis for TDM of imatinib stems from established exposure-response relationships. Multiple clinical studies have demonstrated a significant correlation between trough plasma concentrations (Cmin) of imatinib and clinical response in various cancers [5] [3]. For patients with CML, trough concentrations exceeding approximately 1000 ng/mL have been consistently associated with improved rates of complete cytogenetic response (CCyR) and major molecular response (MMR) [3]. This threshold has consequently been proposed as a target for therapeutic drug monitoring, though it should be interpreted as a population guideline rather than an absolute value for every individual patient [3].
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the reference technique for imatinib quantification due to its superior sensitivity, specificity, and capacity for high-throughput analysis. A recently developed LC-MS/MS method enables the simultaneous quantification of 11 oral targeted antineoplastic drugs and 2 active metabolites, including imatinib, from human plasma [6]. This method utilizes protein precipitation for sample clean-up, followed by chromatographic separation on an Eclipse XDB-C18 (4.6 × 150 mm, 5 μm) column with a gradient elution of mobile phase composed of 2 mM ammonium acetate with 0.1% formic acid in water (solvent A) and methanol (solvent B) at a flow rate of 0.8 mL/min [6].
Mass analysis is performed using positive ion mode electrospray ionization in multiple-reaction monitoring (MRM) mode, providing highly specific detection. The method has been comprehensively validated according to FDA bioanalytical guidelines, demonstrating linearity over the range of 2-400 ng/mL for imatinib with correlation coefficients above 0.99 [6]. The intra- and inter-day imprecision was below 12.81%, indicating satisfactory precision for clinical application [6]. This method has been successfully applied to routine TDM in cancer patients to optimize dosage regimens [6].
While LC-MS/MS represents the gold standard, high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection provides a more accessible alternative for laboratories without mass spectrometry capabilities. One validated method uses human serum instead of plasma, with tamsulosin as the internal standard, offering advantages including simpler procedures and reduced processing time [7]. This method has been validated according to FDA and Brazilian National Health Surveillance Agency requirements over the range of 0.500-10.0 μg/mL (equivalent to 500-10,000 ng/mL) with a limit of detection of 0.155 μg/mL (155 ng/mL) [7]. The method has proven to be linear, accurate, precise, and robust, making it suitable for both therapeutic drug monitoring and pharmacokinetic studies [7].
Table 1: Comparison of Analytical Methods for Imatinib Quantification
| Parameter | LC-MS/MS Method | HPLC-UV Method |
|---|---|---|
| Sample Type | Human plasma | Human serum |
| Sample Volume | Not specified | Reduced volume requirements |
| Linearity Range | 2-400 ng/mL for imatinib [6] | 500-10,000 ng/mL [7] |
| Limit of Detection | Not specified | 155 ng/mL [7] |
| Precision | Intra- and inter-day imprecision <12.81% [6] | Validated per FDA guidelines [7] |
| Sample Preparation | Protein precipitation [6] | Protein precipitation with methanol [7] |
| Internal Standard | Not specified | Tamsulosin [7] |
| Key Advantage | Simultaneous quantification of multiple drugs [6] | Lower cost and equipment requirements [7] |
Materials and Reagents:
Equipment:
Sample Preparation Protocol:
LC-MS/MS Conditions:
Method Validation:
The therapeutic rationale for imatinib TDM is firmly established through well-characterized exposure-response relationships. Seminal studies have demonstrated that trough plasma concentrations are significantly correlated with clinical efficacy in both CML and GIST patients [5] [3]. In the IRIS study subanalysis, patients achieving complete cytogenetic response (CCyR) had significantly higher mean imatinib trough levels (1,452 ng/mL) compared to non-responders (869 ng/mL) [3]. Furthermore, the cumulative rates of both CCyR and MMR differed significantly among quartiles of imatinib trough concentrations, with higher concentrations associated with improved responses [3].
For gastrointestinal stromal tumors, similar exposure-response relationships have been observed. Studies in patients with unresectable or metastatic GIST have demonstrated that imatinib plasma levels correlate with clinical benefit, supporting the use of TDM to optimize therapy in this population as well [5]. The proposed target trough concentration of approximately 1000 ng/mL is derived from population studies and should be interpreted as a guide rather than an absolute threshold for every patient [3].
Multiple factors contribute to the substantial interpatient variability in imatinib exposure, including demographic factors, genetic polymorphisms, drug-drug interactions, and adherence issues [3]. Imatinib is primarily metabolized by hepatic cytochrome P450 enzymes, mainly CYP3A4, with contributions from CYP3A5, CYP2C8, and CYP2D6 [1]. The activity of these enzymes exhibits significant interindividual variability due to genetic polymorphisms and environmental factors, leading to variable drug exposure among patients receiving the same dose [3].
Additionally, imatinib is a substrate for various drug transporters including P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2), further contributing to pharmacokinetic variability [3]. Concomitant administration of CYP3A4 inducers (e.g., rifampicin, phenytoin, St. John's wort) or inhibitors (e.g., ketoconazole, clarithromycin, grapefruit juice) can significantly alter imatinib exposure, potentially necessitating dose adjustments [1] [3].
Table 2: Factors Influencing Imatinib Plasma Concentrations
| Factor Category | Specific Factors | Impact on Imatinib Concentrations |
|---|---|---|
| Demographic Factors | Sex, age, body weight, body surface area | Mild impact on exposure [3] |
| Genetic Factors | CYP3A4, CYP3A5 polymorphisms | Substantial interpatient variability [3] |
| Drug-Drug Interactions | CYP3A4 inducers (rifampicin) | Decreased concentrations [3] |
| CYP3A4 inhibitors (ketoconazole) | Increased concentrations [3] | |
| Physiological Factors | Hepatic impairment | Increased exposure (45% AUC increase in severe impairment) [2] |
| Plasma protein binding (α1-acid glycoprotein) | Alters free drug concentration [3] | |
| Patient-Related Factors | Adherence to therapy | Major cause of subtherapeutic levels [3] |
| Gastrointestinal diseases | Possible altered absorption [3] |
Therapeutic drug monitoring of imatinib provides clinically valuable information beyond standard clinical assessment in several specific scenarios [3]:
Suboptimal Response or Treatment Failure: When patients fail to achieve expected molecular or cytogenetic responses at standard timepoints, TDM can help determine whether inadequate drug exposure is a contributing factor.
Suspected Non-Adherence: Random unscheduled measurement of trough concentrations can objectively assess medication adherence, which is particularly relevant for lifelong therapies like CML treatment.
Severe or Unusual Adverse Effects: In patients experiencing unexpected or severe toxicities, TDM can identify supratherapeutic concentrations that may warrant dose reduction.
Potential Drug-Drug Interactions: When patients require concomitant medications known to interact with imatinib's metabolism, TDM can guide appropriate dose adjustments.
Special Populations: Patients with hepatic impairment, renal dysfunction, or other comorbidities affecting drug disposition may benefit from individualized dosing guided by TDM.
Pediatric Patients: Children may exhibit different pharmacokinetic profiles compared to adults, necessitating concentration-guided dosing.
Proper timing of blood sampling is critical for accurate interpretation of imatinib concentrations. Trough samples (Cmin) should be collected immediately before the next scheduled dose at steady-state conditions, typically after at least 5-7 days of consistent dosing [3]. For patients receiving once-daily dosing, this generally corresponds to approximately 24 hours after the previous dose. Documentation of exact timing of both the last dose and blood sampling is essential for correct interpretation of results [3].
For adherence assessment, random unscheduled sampling can be employed, though interpretation requires consideration of the time since last dose [3]. In such cases, Bayesian forecasting methods can be utilized to estimate trough concentrations from randomly timed samples, with studies demonstrating reasonable precision (±30.7%) when using appropriate pharmacokinetic models [5].
The following diagram illustrates the clinical decision-making pathway for imatinib therapeutic drug monitoring:
Based on trough concentration results and clinical assessment, the following dose adjustment strategy is recommended:
Subtherapeutic Concentration (<1000 ng/mL): Evaluate adherence and potential drug interactions first. If adherence is confirmed and no interacting drugs are identified, consider dose escalation in 100 mg increments with repeated TDM after reaching new steady state.
Therapeutic Concentration (1000-3000 ng/mL): Continue current dose with routine monitoring. The exact therapeutic range continues to be refined, but 1000 ng/mL represents the minimum target trough based on current evidence [3].
Supratherapeutic Concentration (>3000 ng/mL) with Toxicity: Consider dose reduction in 100 mg decrements while monitoring for resolution of adverse effects and maintenance of clinical efficacy.
It is important to note that dose adjustments should always be based on comprehensive clinical assessment rather than plasma concentrations alone. The therapeutic target of 1000 ng/mL represents a population-based guideline, and individual patients may achieve adequate response at lower concentrations or require higher concentrations for optimal efficacy [3].
Therapeutic drug monitoring of this compound represents a valuable tool for optimizing targeted cancer therapy, particularly in patients exhibiting suboptimal response, significant toxicity, or factors known to alter drug disposition. The application of robust analytical methods, primarily LC-MS/MS, enables accurate quantification of imatinib concentrations to guide clinical decision-making. Implementation of a systematic TDM program, incorporating appropriate timing of sample collection, interpretation of results in clinical context, and evidence-based dose adjustments, can contribute to improved treatment outcomes in patients receiving imatinib for various malignancies. Future research directions include further refinement of exposure-response relationships, exploration of intracellular drug concentrations, and development of point-of-care testing technologies to enhance the clinical utility of imatinib TDM.
Biological significance and therapeutic targeting represent crucial aspects of modern oncological treatment, particularly for tyrosine kinase inhibition in cancers such as chronic myeloid leukemia and gastrointestinal stromal tumors. Imatinib mesylate (IM), a selective tyrosine kinase receptor inhibitor, has established efficacy against these malignancies but faces limitations including minimal therapeutic activity as a second-line treatment for certain metastatic cancers and solid tumors, potentially due to low drug concentration at target sites [1]. These limitations have prompted the development of advanced drug delivery systems, with nanoliposomes emerging as promising vehicles due to their biocompatible nature, biodegradability, and nontoxic profile [1].
Nanoliposomes are defined as bilayer phospholipid vesicles with nanometric size ranges (typically 20-100 nm for small liposomes and >100 nm for large liposomes) that maintain their dimensions during storage and application [2]. Their amphiphilic character enables simultaneous encapsulation of both hydrophilic and hydrophobic compounds, providing exceptional versatility for drug delivery applications [2]. The enhanced permeability and retention (EPR) effect allows passive targeting of nanoliposomes to tumor tissues, while surface modifications enable active targeting strategies [1]. The characterization of these sophisticated delivery systems requires comprehensive analytical approaches to ensure optimal performance, stability, and therapeutic efficacy [3].
The development of this compound loaded nanoliposomes requires precise optimization of formulation components, as detailed in Table 1. These components collectively determine the structural integrity, drug encapsulation efficiency, and biological behavior of the resulting nanoliposomal system [1]. The lipid composition forms the fundamental architecture of the nanoliposomes, while processing parameters significantly influence the final characteristics of the formulation.
Table 1: Composition of this compound Loaded Nanoliposomes
| Component Category | Specific Components | Concentration Range | Functional Role |
|---|---|---|---|
| Lipid Components | Phosphatidylcholine | 125-200 mg | Primary bilayer-forming lipid |
| Cholesterol | 45 mg | Membrane stability and fluidity regulation | |
| Active Pharmaceutical Ingredient | This compound | 100 mg | Tyrosine kinase inhibitor therapeutic agent |
| Solvent System | Cyclohexane | 20 mL | Lipid phase solvent |
| Distilled Water (W1) | 10 mL | Primary aqueous phase for drug dissolution | |
| Phosphate Buffer (W2, pH 7.4) | 10 mL | Secondary aqueous phase | |
| Stabilizing Agents | Tween 80 | Quantity sufficient | Surface stabilization and emulsion formation |
| Coating Material | Chitosan (0.2% w/v) | Variable | Surface modification for enhanced stability |
The optimization of this compound nanoliposomes using Box-Behnken design has identified critical process parameters that significantly influence the critical quality attributes of the final formulation [1]. The phosphatidylcholine concentration (125-200 mg) directly affects membrane rigidity and drug encapsulation efficiency, with higher concentrations generally promoting improved drug loading. The homogenization speed (8,000-16,000 rpm) primarily controls the initial emulsion formation and subsequent particle size distribution, while sonication time (3-7 minutes with 10-second on/off cycles) further refines the nanoliposome dimensions and size uniformity [1].
The two-step emulsification approach represents a critical methodological advancement in nanoliposome preparation, combining high-speed homogenization with controlled sonication to achieve thermodynamically stable bilayer vesicles [1]. This method capitalizes on the cumulative advantage of sonication energy to facilitate lipid molecule organization during bilayer vesicle formation while simultaneously reducing the number of bilayers and consequent vesicle size [1]. The temperature maintenance at 25°C throughout the process ensures optimal lipid assembly without compromising temperature-sensitive components.
The structural integrity and morphological properties of this compound loaded nanoliposomes require multidimensional characterization approaches. Transmission Electron Microscopy (TEM) analyses have confirmed the spherical shape and bilayer structure of these nanovesicles, with well-defined boundaries and uniform appearance [1]. Atomic Force Microscopy (AFM) has been employed to evaluate surface topography and nanoparticle morphology, particularly in graphene quantum dot decorated systems, demonstrating that imatinib incorporation does not adversely affect nanoparticle morphology or properties [4].
Solution X-ray scattering techniques, including Small-Angle X-ray Scattering (SAXS), provide detailed information about the liposomal membrane thickness, internal structure, and supramolecular organization [3]. These analyses have revealed that remote loading and encapsulation of drugs via transmembrane ammonium sulfate gradient does not significantly alter the thickness of the liposomal membrane, which is primarily determined by the phosphatidylcholine lipid composition [3]. The grafted polymer layers (such as PEG or chitosan) can be characterized using these techniques to evaluate their conformation and density at the nanoliposome surface [3].
The critical quality attributes of this compound nanoliposomes must be thoroughly evaluated to ensure consistent performance and therapeutic efficacy, as summarized in Table 2.
Table 2: Physicochemical Characterization Parameters of this compound Nanoliposomes
| Parameter | Analytical Technique | Results Range | Influence Factors |
|---|---|---|---|
| Particle Size | Dynamic Light Scattering | 211 nm to 623.3 nm | Homogenization speed, sonication time, lipid concentration |
| Polydispersity Index (PDI) | Dynamic Light Scattering | 0.005 to 0.7 | Emulsification efficiency, sonication parameters |
| Zeta Potential | Electrophoretic Light Scattering | -27.6 mV to -9.2 mV (uncoated); +27.5 mV (chitosan-coated) | Surface composition, coating materials |
| Encapsulation Efficiency | Ultracentrifugation/HPLC | 76.49% (uncoated); 85.4% (chitosan-coated) | Lipid-drug ratio, loading method, process parameters |
| Loading Capacity | Ultracentrifugation/HPLC | Variable based on formulation | Initial drug loading, internal volume, bilayer partitioning |
| In-vitro Drug Release (24h) | Dialysis membrane method | 84.67% in 0.1N HCl | Membrane composition, drug solubility, release medium |
The particle size distribution and polydispersity index serve as critical indicators of formulation quality and reproducibility, with lower PDI values (approaching 0.005) reflecting highly monodisperse systems [1]. The zeta potential values provide insight into surface charge characteristics and potential stability, with highly positive or negative values (generally > ±25 mV) indicating favorable electrostatic stabilization against aggregation [1]. The encapsulation efficiency demonstrates remarkable improvement with chitosan coating (from 76.49% to 85.4%), highlighting the importance of surface modification strategies for optimizing drug loading [1].
The release kinetics of this compound from nanoliposomal systems represents a critical determinant of therapeutic performance. In vitro drug release studies conducted using dialysis membrane methods demonstrated that optimized nanoliposomal formulations released 84.67% of the loaded drug over 24 hours in 0.1N HCl medium [1]. The release profile typically exhibits a biphasic pattern, characterized by an initial burst release phase followed by sustained, controlled release extending over prolonged periods. This release behavior is advantageous for maintaining therapeutic drug concentrations at the target site while minimizing systemic exposure and potential side effects.
The drug release mechanism from nanoliposomal systems is influenced by multiple factors, including membrane composition, drug partitioning behavior, environmental pH, and diffusion pathways. Studies of similar nanoliposomal systems have revealed that the grafted PEG layer can decrease below its theoretical thickness as a result of the high internal osmotic pressure generated by remotely loaded drugs [3]. This structural modification can subsequently influence drug release rates and must be carefully characterized during formulation development. The internal environment of the liposome, including the physical state of the encapsulated drug, significantly impacts release kinetics, with crystalline or precipitated drug forms typically exhibiting slower release rates [3].
The therapeutic efficacy of this compound nanoliposomes has been evaluated through comprehensive cytotoxicity assessments using relevant cancer cell lines. Studies conducted on A549 lung cancer cell lines demonstrated an IC50 value of 7.98 μM for optimized nanoliposomal formulations (NLP-H8) [1]. This represents enhanced cytotoxicity compared to free drug administration in certain contexts, potentially attributable to improved cellular internalization and intracellular drug delivery.
The cellular internalization mechanisms of nanoliposomal systems involve multiple pathways, including clathrin-mediated endocytosis, caveolae-dependent uptake, and macropinocytosis. Research on graphene quantum dots decorated with imatinib has confirmed that these nanoplatforms can be efficiently internalized by cancer cells, subsequently inducing apoptosis through targeted pathways [4]. Similar internalization behavior has been observed for nanoliposomal systems, with surface modifications significantly influencing cellular uptake efficiency and intracellular trafficking. The induction of apoptosis represents a primary mechanism of action for imatinib-loaded nanocarriers, with demonstrated efficacy in both suspension (leukemia) cells and adherent cancer cells [4].
The comprehensive characterization of this compound nanoliposomes necessitates the implementation of specialized analytical techniques to evaluate critical quality attributes beyond basic physicochemical parameters. Fluorescence polarization methods provide valuable insights into the membrane fluidity and structural dynamics of lipid bilayers, enabling quantification of fluidity parameters in different lipid regions [3]. These analyses have revealed that the hydrocarbon layer within liposomes exhibits dynamic behavior influenced by composition, temperature, and incorporated drugs.
Solution X-ray scattering techniques offer detailed structural information about liposomal systems, particularly for complex formulations containing multiple therapeutic agents [3]. These analyses can detect structural transitions and phase behavior within the liposomal membrane and aqueous interior, providing critical information about drug localization and physical state. For imatinib-loaded systems, X-ray scattering has demonstrated that remote loading via transmembrane ammonium sulfate gradient produces distinctive structural patterns that influence drug retention and release characteristics [3]. Additionally, molecular level characterization using techniques such as Fourier Transform Infrared Spectroscopy (FTIR) confirms the absence of incompatibilities between formulation components and verifies successful drug loading [5].
The long-term stability of this compound nanoliposomes represents a critical aspect of product development and clinical translation. Comprehensive stability assessments must evaluate physical stability (including particle size distribution, zeta potential, and sedimentation behavior), chemical stability (including drug degradation and lipid peroxidation), and performance stability (including drug retention and release characteristics). The incorporation of surface modifying agents such as chitosan has demonstrated significant improvements in stability parameters, with chitosan-coated nanoliposomes maintaining improved encapsulation efficiency and reduced drug leakage during storage [1].
The in vivo performance of nanoliposomal systems can be predicted through sophisticated in vitro models that simulate biological environments. Drug release kinetics under physiologically relevant conditions provide critical insights into expected in vivo behavior, while serum stability assays evaluate nanoliposome integrity in the presence of blood components [3]. The state of encapsulated drug within the liposomal interior significantly influences both stability and drug release patterns, with precipitated or crystalline drug forms typically exhibiting enhanced stability and modified release profiles compared to solubilized drug [3].
The following detailed protocol describes the preparation of this compound loaded nanoliposomes using the two-step emulsification method [1]:
Step 1: Lipid Phase Preparation Dissolve phosphatidylcholine (125-200 mg) and cholesterol (45 mg) in 20 mL of cyclohexane using gentle heating (40°C) if necessary to ensure complete dissolution. Filter the lipid solution through a 0.45 μm membrane to remove any particulate matter.
Step 2: Aqueous Phase Preparation Dissolve this compound (100 mg) in 10 mL of distilled water (W1) with gentle stirring. For poorly soluble drugs, minimal heating (<40°C) may be applied to facilitate dissolution.
Step 3: Primary Emulsion Formation Combine the lipid phase (20 mL) and aqueous phase (10 mL) in a 50 mL beaker. Emulsify using a high-speed homogenizer (IKA T-25 ULTRA-TURRAX digital or equivalent) at 8,000-16,000 rpm for 1 minute to form a W1/O primary emulsion. Maintain temperature at 25°C throughout the process.
Step 4: Sonication Transfer the primary emulsion to a sonication vessel. Sonicate using a probe-type sonicator (Sonics Vibra Cell or equivalent) for 3-7 minutes using 10-second ON and 10-second OFF cycles to prevent phase separation. Maintain temperature at 25°C using an ice bath if necessary.
Step 5: Secondary Emulsion Formation Combine the primary nanoemulsion with an aqueous phase (W2) containing 10 mL phosphate buffer (pH 7.4) and Tween 80. Emulsify at 18,000 rpm for 30 seconds to form nanoliposomes.
Step 6: Purification Purify the resulting nanoliposomes using dialysis, gel filtration, or centrifugation to remove unencapsulated drug and organic solvent.
Step 7: Surface Modification (Optional) For chitosan-coated nanoliposomes, incubate with 0.2% w/v chitosan solution under gentle stirring for 60 minutes.
Nanoliposome Preparation Workflow
A comprehensive characterization protocol for this compound loaded nanoliposomes includes the following critical analyses:
Particle Size and Polydispersity Index Dilute the nanoliposome formulation appropriately with filtered distilled water or buffer. Measure particle size, size distribution, and PDI using dynamic light scattering at a fixed angle of 90° and temperature of 25°C. Perform measurements in triplicate to ensure reproducibility.
Zeta Potential Analysis Dilute samples with 1 mM NaCl solution to maintain consistent ionic strength. Measure zeta potential using electrophoretic light scattering with laser Doppler velocimetry. Perform measurements in triplicate and report mean values with standard deviation.
Encapsulation Efficiency and Loading Capacity Separate unencapsulated drug using ultracentrifugation at 100,000 × g for 60 minutes at 4°C. Collect the supernatant and analyze drug content using validated HPLC or UV-Vis spectroscopic methods. Calculate encapsulation efficiency using the formula: EE% = (Total drug - Free drug) / Total drug × 100 Calculate loading capacity using: LC% = (Weight of encapsulated drug) / (Total weight of lipids) × 100
Morphological Characterization For TEM analysis, place a drop of diluted nanoliposome suspension on a carbon-coated copper grid, stain with 2% phosphotungstic acid solution, and air dry before visualization under transmission electron microscope.
In Vitro Drug Release Studies Place nanoliposome formulation in a dialysis membrane bag (molecular weight cutoff 12-14 kDa). Immerse in release medium (0.1N HCl or phosphate buffer pH 7.4) maintained at 37°C with constant stirring. Withdraw samples at predetermined time intervals and replace with fresh medium to maintain sink conditions. Analyze drug content using appropriate analytical methods.
Characterization Workflow
The comprehensive characterization of this compound loaded nanoliposomes requires a systematic, multi-parametric approach that evaluates physicochemical properties, structural features, and performance characteristics. The application of quality by design principles through experimental design methodologies enables efficient optimization of critical process parameters and material attributes. The protocols outlined in this document provide researchers with standardized methods for preparing, optimizing, and characterizing nanoliposomal formulations of this compound, facilitating the development of safe, effective, and reproducible drug products for oncological applications. Future directions in this field include the development of more sophisticated co-delivery systems, targeted formulations with surface ligands, and stimulus-responsive nanoliposomes that release their payload in response to specific biological triggers.
1. Introduction Imatinib mesylate is a protein-tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia [1]. While numerous reversed-phase (RP-HPLC) methods exist for quantifying imatinib and its metabolites or impurities [2] [1] [3], these methods are typically achiral and do not separate enantiomers. The chiral separation of imatinib is crucial in pharmaceutical development to ensure the enantiopurity of the active pharmaceutical ingredient, as different enantiomers can have distinct biological activities, pharmacokinetics, and toxicological profiles [4] [5]. This document outlines a systematic, screening-based protocol for the chiral separation of this compound enantiomers using chiral stationary phases (CSPs).
2. Principle of Chiral Separation Chiral column chromatography separates enantiomers using a HPLC column packed with a chiral stationary phase (CSP) [6] [7]. The CSP can interact differently with each enantiomer through a process called chiral recognition, forming transient diastereomeric complexes. These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, steric effects, and inclusion complexation [7]. The differential binding of the two enantiomers to the CSP causes them to elute at different times, achieving separation.
3. Experimental Design & Workflow Given the difficulty in predicting the best separation conditions for a given enantiomeric pair, the standard approach in chiral method development is high-throughput screening [7]. The following workflow visualizes the systematic screening process:
4. Detailed Experimental Protocol
4.1 Materials and Equipment
4.2 Procedure
Initial Column and Mobile Phase Screening:
Mobile Phase Optimization:
Temperature Optimization:
4.3 Method Validation Once a robust method is developed, it should be validated according to ICH guidelines. Key parameters to assess include linearity, sensitivity (LOD and LOQ), accuracy, precision (repeatability, intermediate precision), specificity, and robustness [3].
The following tables summarize the critical variables and common CSP classes for chiral separation.
Table 1: Critical Method Parameters for Screening
| Parameter | Normal-Phase Options | Reversed-Phase Options |
|---|---|---|
| Stationary Phase | Polysaccharide, Pirkle-type [7] | Macrocyclic glycopeptide, Cyclodextrin, Protein-based [7] [5] |
| Organic Modifier | Ethanol, 2-Propanol [5] | Methanol, Acetonitrile |
| Additives | 0.1% Diethylamine, 0.1% Trifluoroacetic Acid [5] | Ammonium salts, Acids/Bases for pH control |
| Typical Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Temperature Range | 15°C - 40°C (Lower temp can improve Rs) [5] | 15°C - 40°C |
Table 2: Common Chiral Stationary Phase (CSP) Classes
| CSP Class | Chiral Selector Examples | Common Separation Mechanisms | Compatibility |
|---|---|---|---|
| Polysaccharide | Cellulose/Amylose tris(3,5-dimethylphenylcarbamate) [7] [5] | Hydrogen bonding, π-π, dipole-dipole, steric [7] | Normal & Reversed Phase (if immobilized) [5] |
| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin [5] | Hydrogen bonding, ionic, π-π, inclusion [7] | Reversed Phase, Polar Organic Mode |
| Cyclodextrin | Native or derivatized β-Cyclodextrin [7] [5] | Inclusion complexation, Hydrogen bonding | Reversed Phase |
| Pirkle-type (Brush) | Dinitrobenzoylphenylglycine [7] [5] | π-π, Hydrogen bonding, dipole-dipole | Normal Phase |
This compound has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) as a targeted tyrosine kinase inhibitor. This breakthrough therapeutic selectively inhibits the Bcr-Abl tyrosine kinase, the fusion oncoprotein resulting from the Philadelphia chromosome that characterizes CML. Despite its remarkable efficacy, significant interindividual variability in imatinib pharmacokinetics and the emergence of resistance mechanisms necessitate robust analytical methods for therapeutic drug monitoring (TDM). Solid phase extraction (SPE) has emerged as a critical sample preparation technique for imatinib bioanalysis, enabling reliable quantification in complex biological matrices while minimizing matrix effects and enhancing detection sensitivity.
The analytical control of imatinib concentrations in biological samples has become increasingly important for optimizing dosage regimens, assessing compliance, and investigating therapeutic failures. As research continues to demonstrate concentration-response relationships, with one study reporting significantly higher imatinib serum levels in patients achieving major molecular response (p < 0.05) [1], the demand for robust, reproducible SPE methodologies has grown correspondingly. This application note provides comprehensive protocols and technical insights for implementing SPE-based imatinib analysis, addressing the needs of researchers and clinical laboratories engaged in TDM and pharmacokinetic studies.
Solid phase extraction operates on the same chromatographic principles as HPLC, utilizing selective partitioning of analytes between a stationary phase and liquid mobile phase to achieve purification and concentration. For this compound, which features balanced hydrophobicity and basic functional groups (pKa of primary amine ≈ 8.0), reversed-phase SPE with secondary interactions provides optimal recovery. The extraction process consists of four critical steps: conditioning to activate the sorbent, sample loading where imatinib is retained, washing to remove interfering matrix components, and elution to recover the purified analyte.
The selection of appropriate SPE sorbents is crucial for successful imatinib extraction. While conventional C18 silica sorbents provide adequate recovery through hydrophobic interactions, mixed-mode sorbents combining reversed-phase and ion-exchange mechanisms offer superior selectivity for imatinib from biological matrices. The dual retention mechanism of mixed-mode sorbents allows for more stringent washing to remove phospholipids and other endogenous interferences while maintaining high recovery of the target analyte. The cation-exchange functionality particularly enhances selectivity for imatinib's piperazinyl and anilinopyrimidine nitrogen atoms, which are partially protonated at physiological pH [2] [3].
Sample Preparation: Transfer 750 μL of plasma or serum to a clean tube and add 250 μL of internal standard solution (clozapine at 1 μg/mL in methanol). Vortex mix for 10-15 seconds to ensure proper homogenization [2] [3].
SPE Cartridge Conditioning: Use a C18 cartridge (100 mg/1 mL). Condition with 1 mL of methanol followed by 1 mL of deionized water at a flow rate of approximately 1 mL/min. Do not allow the sorbent to dry before sample application [2] [3].
Sample Loading: Dilute the prepared sample with 2.25 mL of deionized water (3:1 dilution) and load onto the conditioned cartridge at a controlled flow rate of 0.5-1 mL/min using a vacuum manifold or positive pressure.
Washing Step: Wash the cartridge with 2 × 1 mL aliquots of deionized water to remove water-soluble interferences. Apply gentle vacuum to ensure complete solvent passage while avoiding sorbent drying.
Elution: Elute imatinib and internal standard with 3 × 0.5 mL aliquots of HPLC-grade methanol. Collect the entire eluate in a clean glass tube.
Sample Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the residue in 180 μL of mobile phase (50:50 methanol:water containing 0.05% ammonium acetate). Vortex for 30 seconds and transfer to an autosampler vial for LC-UV analysis [2] [3].
Sample Preparation: Piper 100 μL of serum into a 1.5 mL polypropylene microcentrifuge tube. Add 50 μL of internal standard solution (imatinib-D8 at 5 μg/mL in methanol or tamsulosin at appropriate concentration) [4] [1].
SPE Procedure: Utilize Strata-X-C or similar polymeric mixed-mode cation exchange cartridges. Condition with 1 mL methanol and 1 mL water. Load samples after dilution with 0.5-1 mL of phosphate buffer (pH 7.0). Wash with 1 mL of 5% methanol in water. Elute with 2 × 0.5 mL of methanol containing 2% formic acid [5].
Evaporation and Reconstitution: Evaporate eluate under nitrogen stream at 40°C. Reconstitute in 100-200 μL of initial mobile phase compatible with MS detection [4].
Recent advancements incorporate SPE with novel detection strategies. For graphene quantum dots (GQDs) sensing, biological samples undergo SPE using tC18 sorbent cartridges followed by evaporation. The purified extract is then mixed with an aqueous GQDs solution at pH 7.2, and imatinib quantification occurs via fluorescence quenching measurement [6]. This approach demonstrates the versatility of SPE as a sample preparation method across different detection platforms.
Table 1: Extraction Efficiency Comparison Across Different SPE Methods
| Method | SPE Sorbent | Sample Volume | Extraction Recovery | Linearity Range | LOD | LOQ |
|---|---|---|---|---|---|---|
| LC-UV [2] [3] | C18 | 750 μL | 96% | 0.1-10 μg/mL | 0.01 μg/mL | 0.05 μg/mL |
| LC-MS [4] | Strata-X-C | 100 μL | >85% | 0.5-10 μg/mL | 0.155 μg/mL | 0.5 μg/mL |
| LC-ESI-MS [5] | Strata-X-C | 250 μL | >90% | 1-1500 ng/sample | - | 5 ng/mL |
| GQDs Sensing [6] | tC18 | Not specified | 84-113% | 10-250 μg/L | - | 21 μg/L |
The validation parameters for SPE-based imatinib methods consistently demonstrate reliable performance suitable for clinical application. Precision data show inter-day CVs within 1.1-2.4% for LC-UV methods and less than 3.16% for LC-MS methods, indicating excellent method reproducibility [5] [2]. Accuracy measurements typically fall within 85-115% of nominal values across the calibration range, confirming minimal systematic error. The adequate recovery rates ranging from 84% to 113% across different methods highlight the efficiency of SPE protocols in extracting imatinib from complex biological matrices while effectively removing interfering components.
Table 2: Validation Parameters of SPE-Based Methods for Clinical TDM
| Validation Parameter | LC-UV Method [2] [3] | LC-MS Method [4] | LC-ESI-MS Method [5] |
|---|---|---|---|
| Precision (Inter-day CV%) | 1.1-2.4% | <15% at LLOQ, <10% at other levels | <3.16% |
| Accuracy | -0.6 to +0.7% deviation | 85-115% of nominal | Not specified |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Matrix Effect | Not specified | <15% | Not specified |
| Stability | 24h at room temperature, 3 freeze-thaw cycles | Bench-top, freeze-thaw, long-term | Not specified |
The comprehensive validation of SPE methods follows guidelines established by regulatory agencies including the FDA and ANVISA, ensuring data credibility for clinical decision-making [4] [1]. Stability assessments demonstrate that imatinib remains stable in processed samples under various conditions, including bench-top stability at room temperature, through freeze-thaw cycles, and during long-term storage at -20°C to -80°C. These stability characteristics are crucial for handling clinical samples in routine TDM workflows where batch analysis is common and sample processing may not occur immediately after collection.
The clinical implementation of SPE-based imatinib monitoring has revealed significant correlations between drug exposure and treatment outcomes. Studies analyzing hundreds of patient samples have demonstrated that imatinib serum levels in patients achieving major molecular response (MMR) were significantly higher than in non-responders (p < 0.05) [1]. This relationship underscores the clinical utility of therapeutic drug monitoring in optimizing imatinib therapy. The established therapeutic threshold for imatinib trough concentration (Cmin) is approximately 1000 ng/mL (1 μg/mL) for chronic phase CML, a target readily monitored using validated SPE methods [7].
The application of SPE-based methods extends beyond routine TDM to special patient populations, including those with suspected non-adherence, individuals experiencing unexpected toxicities, patients with hepatic impairment, and those taking concomitant medications that may interact with imatinib metabolism. Specifically, drugs that inhibit or induce CYP3A4, the primary enzyme responsible for imatinib metabolism, can significantly alter imatinib concentrations, necessitating close monitoring [8]. Additionally, the use of SPE-LC-MS methods allows for simultaneous quantification of imatinib and its active metabolite, CGP74588, which achieves plasma concentrations approximately 20% of the parent drug and contributes to overall pharmacological activity [1].
The following workflow diagram illustrates the complete process from sample collection to clinical interpretation:
Diagram 1: Complete analytical workflow for imatinib therapeutic drug monitoring incorporating solid phase extraction
This integrated approach demonstrates how SPE serves as the critical sample preparation link between biological sample collection and analytical quantification, ultimately supporting clinical decision-making for imatinib therapy optimization.
Successful implementation of SPE methods for imatinib analysis requires attention to several critical practical aspects. Sorbent selection represents a primary consideration, with C18 phases suitable for most applications, while mixed-mode cation exchange sorbents provide enhanced selectivity for challenging matrices. Sample pH adjustment to slightly alkaline conditions (pH 7.5-8.5) before loading can improve retention of imatinib on reversed-phase sorbents by suppressing ionization of basic functional groups, thereby increasing hydrophobicity. However, this must be balanced against potential hydrolysis concerns.
Flow control during SPE represents another crucial factor, as excessive flow rates can compromise retention efficiency and recovery. Maintaining flow rates between 0.5-2 mL/min during sample loading and 1-3 mL/min during elution ensures optimal mass transfer without compromising retention. For elution optimization, evaluating different solvent compositions is recommended, with methanol typically providing superior recovery compared to acetonitrile for imatinib. The inclusion of additives such as 1-2% ammonium hydroxide or formic acid can enhance elution efficiency depending on sorbent chemistry [2] [3].
Low Recovery: Potential causes include sorbent drying before elution, inadequate conditioning, insufficient elution volume, or strong secondary interactions not addressed by elution solvent. Remedy by ensuring sorbent remains moist after conditioning, increasing elution volume to 3-4 column volumes, or adding modifiers (acid/base) to elution solvent.
Matrix Effects in MS Detection: Caused by inadequate cleanup. Improve by incorporating more selective washing steps (e.g., 5-10% methanol in water) or switching to mixed-mode sorbents that provide cleaner extracts.
Poor Reproducibility: Often results from inconsistent flow rates during SPE steps or variable sample evaporation conditions. Implement controlled flow (vacuum manifold or positive pressure) and standardized evaporation procedures (consistent temperature, gas flow).
Column Fouling in HPLC: Indicates insufficient cleanup. Increase washing stringency or incorporate a cartridge guard column in the analytical system.
Solid phase extraction remains a fundamental sample preparation technique for reliable quantification of this compound in biological matrices. The protocols detailed in this application note provide robust methodologies suitable for implementation in both research and clinical laboratory settings. When properly validated and implemented, SPE-based methods deliver the precision, accuracy, and sensitivity required for therapeutic drug monitoring and pharmacokinetic studies of imatinib. The continuing evolution of SPE sorbents and formats promises further enhancements in efficiency and selectivity, supporting personalized dosing optimization for this targeted therapeutic agent.
Imatinib mesylate is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Therapeutic Drug Monitoring (TDM) is crucial due to the well-established relationship between its plasma trough concentrations ((C_{min})) and clinical efficacy. A (C_{min}) higher than 760 ng/mL in GIST patients and 1000 ng/mL in CML patients is associated with improved clinical response and longer progression-free survival [1] [2]. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the reference technique for imatinib quantification due to its high sensitivity, specificity, and throughput. This document provides detailed application notes and protocols for the development and validation of a robust LC-MS/MS method for imatinib quantification in human plasma, suitable for supporting clinical TDM.
The following table summarizes the core parameters of two validated LC-MS/MS methods for imatinib quantification, one in plasma and another incorporating its active metabolite, norimatinib, in Dried Blood Spot (DBS) samples.
Table 1: Summary of Validated LC-MS/MS Methods for Imatinib Quantification
| Parameter | Method 1: Plasma (Bioavailability Trial) [3] | Method 2: DBS (GIST Patients) [1] |
|---|---|---|
| Analytes | Imatinib, Imatinib-d8 (Internal Standard) | Imatinib, Norimatinib, Imatinib-d8 (IS) |
| Linear Range | Imatinib: 25.0 - 5,000 ng/mL Imatinib-d8: 0.01 - 2.0 ng/mL | Imatinib: 50 - 7,500 ng/mL Norimatinib: 10 - 1,500 ng/mL | | Sample Type | Human Plasma | Finger-prick Dried Blood Spot (DBS) | | Sample Volume | Not Specified | 3 mm disc from DBS card | | Sample Preparation | Protein Precipitation | Protein Precipitation with acidified methanol | | Key Instrumentation | LC-MS/MS | LC Nexera system with on-line cleanup, API-4000 QT | | Chromatography | Not Specified | Trapping Column: POROS R1/20 (20 μm, 2x30 mm) Analytical Column: Synergi Fusion-RP (4 μm, 2x50 mm) | | Run Time | Not Specified | 8.5 minutes |
The methodology for DBS analysis represents a robust and semi-automated approach [1].
Table 2: Detailed LC-MS/MS Instrument Parameters
| Component | Specification |
|---|---|
| LC System | Shimadzu Nexera (or equivalent) with in-line cleanup configuration |
| Trapping Column | POROS R1/20 (20 μm, 2 x 30 mm) |
| Analytical Column | Synergi Fusion-RP (4 μm, 2 x 50 mm) |
| Mobile Phase | A: Ammonium acetate in water B: Methanol or Acetonitrile | | Gradient | Optimized to elute imatinib and norimatinib within 8.5 minutes | | Mass Spectrometer | Sciex API-4000 QT (or equivalent triple quadrupole) | | Ionization Mode | Electrospray Ionization (ESI), Positive mode | | MRM Transitions | Imatinib: 494.3 → 394.3 [4] [1] Norimatinib: 480.3 → 394.3 (inferred from [1]) Imatinib-d8 (IS): 502.3 → 394.3 (inferred) | | Source Settings | Temperatures (e.g., 500°C), gas pressures (CAD, CUR, GS1, GS2), and voltages (IS, DP, CE, CXP) optimized for maximum response. |
The following diagram illustrates the complete experimental workflow from sample collection to data analysis.
Diagram 1: Experimental workflow for the quantification of imatinib in plasma and DBS samples.
A full method validation according to regulatory guidelines (e.g., FDA, EMA) should be performed. Key validation parameters and their typical outcomes, as demonstrated in the referenced literature, are summarized below.
Table 3: Typical Method Validation Parameters and Results
| Validation Parameter | Performance Characteristics |
|---|
| Linearity & Calibration Range | Imatinib: 50 - 7,500 ng/mL (DBS, R² > 0.996) [1] Norimatinib: 10 - 1,500 ng/mL (DBS, R² > 0.996) [1] Imatinib: 25 - 5,000 ng/mL (Plasma) [3] | | Precision (Inter-day) | Imatinib in Whole Blood: 4.3% - 8.4% RSD across the range (0.03-75 ng/mL) [4] [5] | | Lower Limit of Quantification (LLOQ) | Imatinib in Whole Blood: 0.03 ng/mL [4] [5] Imatinib in DBS: 50 ng/mL [1] | | Stability | Autosampler: 24 hours [4] [5] Freeze-Thaw: Stable for 3 cycles [4] [5] DBS at Room Temp: Stable up to 16 months [1] | | Ion Suppression/Interference | No interference from ion suppression observed [4] [5] |
The validated LC-MS/MS method is essential for routine TDM of imatinib. The clinical decision-making process based on the measured plasma concentration is illustrated below.
Diagram 2: Clinical TDM decision algorithm for imatinib therapy in GIST patients [1] [2].
The LC-MS/MS methods detailed herein provide robust, sensitive, and specific protocols for the quantification of this compound in human plasma and DBS samples. The DBS approach, in particular, offers a patient-friendly alternative for TDM, enabling home-based sampling and improving the management of patients undergoing imatinib therapy. Adherence to these protocols and rigorous validation ensures the generation of reliable data crucial for guiding clinical decisions and optimizing patient outcomes.
Dose optimization is a key strategy in CML management, primarily involving dose reduction for responders to improve tolerability and dose escalation for inadequate response to overcome resistance [1] [2].
The table below summarizes the primary goals, typical scenarios, and supporting evidence for these strategies.
| Strategy | Goal & Rationale | Clinical Scenarios | Key Supporting Evidence |
|---|---|---|---|
| Dose Reduction | Reduce long-term adverse events (AEs) and improve quality of life while maintaining molecular response [1]. | Stable MMR with significant AEs; prelude to Treatment-Free Remission (TFR) [1]. | No adverse effect on MMR maintenance or further MR4 achievement; may compromise MR4 maintenance [3]. |
| Dose Escalation | Overcome relative resistance in cases of suboptimal response or treatment failure [2]. | Suboptimal response/failure per ELN guidelines; specific BCR-ABL1 mutations sensitive to higher doses [2]. | Can induce durable responses post-cytogenetic failure on standard dose [2]. Up-front high-dose (600-800 mg) can lead to faster/deeper responses [2]. |
Dose reduction is considered for patients who have achieved and maintained a stable Major Molecular Response (MMR) but are experiencing adverse events impacting quality of life or as a step towards TFR [1].
The following diagram illustrates the dose reduction decision-making and monitoring pathway.
Therapeutic Drug Monitoring (TDM) is used to guide dosing decisions by measuring drug exposure, as there is significant inter-patient variability in imatinib plasma levels [5] [6].
TDM is particularly useful in the following situations:
The workflow below outlines the TDM process for imatinib dose adjustment.
Q1: What should I do if a patient has a suboptimal response to standard-dose imatinib?
Q2: When is it safe to reduce the imatinib dose, and what are the risks?
Q3: How can new technologies like ddPCR improve dose optimization strategies?
This compound is a small-molecule tyrosine kinase inhibitor that targets BCR-ABL, c-KIT, and platelet-derived growth factor receptors (PDGF-R) [1] [2]. It is a cornerstone treatment for several cancers, including Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST) [1] [3]. While generally well-tolerated, a significant proportion of patients experience adverse events (AEs) that require careful management to ensure treatment adherence and efficacy [1].
The following tables summarize the common and severe adverse events associated with imatinib, along with evidence-based management strategies.
| Adverse Event | Incidence & Characteristics | Management Strategies & Monitoring |
|---|
| Fluid Retention & Edema | Very common (≥30%); includes periorbital, peripheral, and generalized edema [1] [4]. | • Regular patient weighing and physical exams [3]. • For severe cases: interrupt imatinib and use diuretics [3]. | | Nausea / Vomiting / Diarrhea | Very common; Nausea (~50%), Diarrhea (~45%), Vomiting [1] [4]. | • Administer imatinib with food and a large glass of water [3]. • Consider antiemetic or antidiarrheal medications [4]. | | Musculoskeletal Pain & Cramps | Very common (≥30%) [1] [4]. | • Calcium and magnesium supplementation may provide relief [4]. | | Rash & Dermatologic Reactions | Very common (up to 40%); often maculopapular. Can include lichenoid, psoriasiform, or bullous eruptions [4] [5]. | • For mild rash: topical corticosteroids and antihistamines [5]. • For severe bullous reactions (e.g., Stevens-Johnson): permanently discontinue imatinib [3] [4]. | | Fatigue | Very common (≥30%) [1] [4]. | • Rule out other causes like anemia or hypothyroidism. • Manage with dose interruption or reduction if severe [3]. |
| Severe Adverse Event | Clinical Presentation | Management & Monitoring Protocol |
|---|
| Hematologic Toxicity (Cytopenias) | Anemia, neutropenia, thrombocytopenia [1] [3]. | • Monitor CBC: weekly first month, biweekly second month, periodically thereafter [3]. • Manage with dose reduction/interruption; consider growth factors or transfusion [3]. | | Hepatotoxicity | Elevated liver transaminases and bilirubin; may be severe/fatal [3] [4]. | • Assess LFTs at baseline, monthly, and as clinically indicated [3]. • For severe hepatotoxicity, interrupt imatinib; dose can be reduced upon recovery [3]. | | Cardiotoxicity | Congestive heart failure (CHF) and left ventricular dysfunction [3] [6]. | • Monitor patients with cardiac risk factors [3]. • Treat with standard heart failure therapy; interrupt or discontinue imatinib [6]. | | Hemorrhage | Grade 3/4 hemorrhage, particularly in GIST patients (GI tumors as source) [3]. | • Manage patient-specific bleeding risk factors. • Use low-molecular-weight or standard heparin instead of warfarin for anticoagulation [3]. | | GI Perforation | Rare but potentially fatal [3]. | • Requires immediate surgical evaluation and discontinuation of imatinib [3]. |
Imatinib has a significant potential for drug-drug interactions (DDIs) that can alter its efficacy and toxicity profile.
A subset of patients may experience suboptimal response or resistance to imatinib. The European LeukemiaNet (ELN) provides guidelines for defining and monitoring these events [8].
For research settings, the following workflow outlines key procedures for evaluating imatinib's effects and investigating resistance.
The tables below summarize specific factors and responses from published studies that used Box-Behnken Design to optimize various Imatinib Mesylate (IM) delivery systems.
Table 1: Optimization of Niosomes for Improved Efficacy and Selectivity [1]
This study aimed to enhance the chemotherapeutic efficacy and selectivity of IM.
| Factor / Response | Variable Type | Details / Levels |
|---|---|---|
| Independent Variables (Factors) | ||
| A: Lipid Concentration | Numerical | Specific levels not detailed in abstract |
| B: Surfactant Type or Concentration | Numerical | Specific levels not detailed in abstract |
| C: Process Parameter | Numerical | Specific levels not detailed in abstract |
| Dependent Variables (Responses) | ||
| Y1: Vesicle Size (nm) | Response | Target: Minimize/Achieve desired range |
| Y2: Zeta Potential (mV) | Response | Target: Maximize absolute value for stability |
| Y3: Entrapment Efficiency (%) | Response | Target: Maximize |
| Y4: Initial Drug Release (%) | Response | Target: Control burst release |
| Y5: Cumulative Drug Release (%) | Response | Target: Achieve sustained release profile |
| Optimal Formulation Results | ||
| Vesicle Size | Result | 425.36 nm |
| Zeta Potential | Result | -62.4 mV |
| Entrapment Efficiency | Result | 82.96% |
| Initial Release (2h) | Result | 18.93% |
| Cumulative Release (24h) | Result | 89.45% |
Table 2: Optimization of Nanoliposomes for Controlled Delivery [2]
This study focused on developing a controlled-release nanoliposomal system for IM.
| Factor / Response | Variable Type | Details / Levels |
|---|---|---|
| Independent Variables (Factors) | ||
| A: Phosphatidylcholine (mg) | Numerical | 125, 162.5, 200 |
| B: Homogenizer Speed (rpm) | Numerical | 8000, 12000, 16000 |
| C: Sonication Time (min) | Numerical | 3, 5, 7 |
| Dependent Variables (Responses) | ||
| Y1: Encapsulation Efficiency (%) | Response | Target: Maximize |
| Y2: Loading Capacity | Response | Target: Maximize |
| Y3: Zeta Potential (mV) | Response | Target: Maximize absolute value |
| Y4: Cumulative Drug Release (%) | Response | Target: Achieve desired release profile |
| Optimal Formulation Results | ||
| Formulation Code | Result | NLP-H8 |
| Particle Size | Result | 211 nm |
| Encapsulation Efficiency (uncoated) | Result | 76.49% |
| Encapsulation Efficiency (chitosan-coated) | Result | 85.4% |
| Cumulative Release (24h) | Result | 84.67% |
Table 3: Optimization of Lipospheres for Intraarticular Injection [3]
This research developed a long-acting liposphere-based formulation for weekly intraarticular injection.
| Factor / Response | Variable Type | Details / Levels |
|---|---|---|
| Independent Variables (Factors) | ||
| A: Cholesterol Amount | Numerical | Specific levels not detailed in abstract |
| B: Triglyceride Amount | Numerical | Specific levels not detailed in abstract |
| C: Homogenization Speed | Numerical | Specific levels not detailed in abstract |
| Dependent Variables (Responses) | ||
| Y1: Particle Size (nm) | Response | Target: Control for injection and release |
| Y2: Drug Entrapment (%) | Response | Target: Maximize |
| Y3: Drug Release at 4h (%) | Response | Target: Control initial release |
| Y4: Drug Release at 5 days (%) | Response | Target: Achieve sustained release |
Here are the detailed methodologies for creating the optimized formulations from the case studies.
Protocol 1: Formulating IM-Loaded Nanoliposomes via Two-Step Emulsification [2]
This method produces nanoliposomes with high encapsulation efficiency.
Protocol 2: Formulating Co-loaded PLGA Nanoparticles via Double Emulsion [4]
This protocol is for co-encapsulating this compound with another drug, such as Paclitaxel, in polymeric nanoparticles.
The following diagram illustrates the logical workflow for applying Box-Behnken Design to a formulation optimization project.
Here are answers to frequently asked questions and solutions to specific problems you might encounter.
FAQ 1: How do I improve low encapsulation efficiency?
FAQ 2: How can I control the initial burst release?
FAQ 3: What should I do if my results are not reproducible?
What is the evidence-based therapeutic target for imatinib trough levels? Multiple studies have demonstrated a correlation between imatinib trough plasma concentration (Cmin) and clinical response. The International Association of Therapeutic Drug Monitoring and Clinical Toxicology (IATDMCT) consensus guidelines endorse a target trough level of 1000 ng/mL [1] [2]. Trough concentrations at or above this level are significantly associated with improved rates of complete cytogenetic response (CCyR) and major molecular response (MMR) in chronic myeloid leukemia (CML) patients [2].
When should Imatinib TDM be performed? TDM is not routinely required for all patients but is highly recommended in specific clinical scenarios [1] [2]:
What are the primary causes of variable imatinib exposure? There is considerable interpatient variability (40-60%) in imatinib exposure at the same dose. Key factors include [2]:
This is the standard method for imatinib TDM [2].
For situations where a true trough sample is not available, a Bayesian maximum a posteriori (MAP) estimation method can be applied to predict the Cmin from a single random concentration measurement. This approach accounts for population pharmacokinetic models and parameter correlations, allowing for non-biased prediction of imatinib Cmin with a precision of approximately ±30% [4].
The following diagram illustrates the workflow and comparison of this method against a standard linear extrapolation approach.
The table below summarizes key quantitative data for imatinib TDM.
| Parameter | Value / Range | Context & Evidence |
|---|---|---|
| Therapeutic Target (Cmin) | ≥ 1000 ng/mL | Correlated with superior cytogenetic and molecular response rates in CML [2]. |
| Typical Cmin at 400 mg/day | 979 ± 530 ng/mL (CV: 54.1%) | Data from the IRIS study, showing high interpatient variability [2]. |
| Interpatient Variability | 40 - 60% (Coefficient of Variation) | Observed at the same dose due to metabolic, demographic, and compliance factors [2]. |
| Time to Steady-State | 5 - 7 days | After starting or changing dose [2]. |
| Dose Adjustment (Renal) Moderate Impairment (CrCl 20-39 mL/min) | Reduce starting dose by 50%; Max 400 mg/day | Recommended dose adjustment [3] [5]. | | Dose Adjustment (Hepatic) Severe Impairment | Reduce starting dose by 25% | Recommended dose adjustment [3] [5]. |
Problem: Subtherapeutic Trough Level (< 1000 ng/mL) with Suboptimal Response
Problem: Supratherapeutic Level with Severe Adverse Reactions
The table below summarizes key factors and strategies for optimizing EE, based on data from specific experimental studies.
| Factor | Impact on Encapsulation Efficiency (EE) | Recommended Optimization Strategy | Experimental Support |
|---|---|---|---|
| Loading Method [1] [2] | Active loading via a transmembrane ammonium sulfate gradient drives protonated drug into liposome core, enabling near-complete encapsulation. | Use 300 mM ammonium sulfate solution to create gradient; add IM after liposome formation and incubate at 50°C for 20 min. [2] | EE up to 95% [1] and 81.96% [2] reported. |
| Surfactant Percentage [3] | The percentage of Solutol HS15 was the most effective parameter on EE in Lipid Nanocapsules (LNCs). | Optimize Solutol HS15 concentration (e.g., between 15-30% w/w) using a statistical design of experiments. [3] | EE up to 99.17% achieved in LNCs. [3] |
| Lipid Composition [4] | Amount of cholesterol and triglyceride (e.g., tricaprylin) significantly affects EE in lipospheres. | Systemically vary cholesterol and triglyceride levels; use a Box-Behnken Design to model their interaction and impact on EE. [4] | A statistically optimized "center point" batch met all target criteria, including EE. [4] |
| Process Variable [4] | Homogenization speed during primary emulsion formation impacts particle size and EE. | Include homogenization speed as a Critical Process Parameter (CPP) in a Design of Experiments (DoE) model. [4] | DoE used to locate a "freedom to operate" design space for robust production. [4] |
Accurately measuring EE is critical. The table below compares common methods.
| Method | Principle | Pros & Cons | Suitability for IM Formulations |
|---|
| Gel Exclusion Chromatography [5] [2] | Separates free drug (enters gel pores) from liposomes (eluted first). | Pros: No dilution, minimal leakage. Cons: Can be time-consuming; gel may adsorb drug. [5] | Used for IM-loaded liposomes with Sephadex G-50. [2] | | Centrifugation [5] | High-speed spins separate liposomes (pellet) from free drug (supernatant). | Pros: Simple, no dilution. Cons: High cost; long time; poor reproducibility; drug leakage risk. [5] | Common but requires careful validation to prevent leakage. | | Dialysis [5] | Uses semi-permeable membrane to remove free drug. | Pros: Simple, accurate. Cons: Very time-consuming; may cause drug leakage, leading to underestimation. [5] | Less ideal for routine or in-process checks. | | Centrifugal Ultrafiltration [5] | Uses a molecular weight cut-off filter; free drug passes through during centrifugation. | Pros: Fast, no dilution, high accuracy/reproducibility. Cons: Membrane may adsorb drug; filters are expensive. [5] | Good for fast, accurate measurements. | | nPEC (Nanoparticle Exclusion Chromatography) [6] [7] | Direct HPLC injection; monolithic column excludes nanoparticles, quantifying free drug in one run. | Pros: Extremely rapid, no sample prep, high accuracy, ideal for in-process control. Cons: Requires specialized HPLC setup. [6] | Highly recommended for development; validated for doxorubicin, applicable to IM. [7] |
Problem: Low encapsulation efficiency after active loading.
Q1: What is the difference between encapsulation efficiency and loading capacity?
Q2: Why should I use a Design of Experiments (DoE) approach instead of testing one factor at a time?
Q3: Are there any stability concerns with Imatinib-loaded lipospheres?
To help visualize the overall development and problem-solving process, the following diagrams outline the key workflows.
The information from these studies provides a strong technical foundation. I hope this technical support center material equips you and your team to effectively tackle your formulation challenges.
The size of nanoparticles is critically influenced by formulation variables during preparation. The data from the search results is summarized in the table below for easy comparison.
| Nanosystem Type | Key Formulation Variables | Impact on Particle Size | Optimal Values / Range for Small Size | Citation |
|---|---|---|---|---|
| Lipid Nanocapsules (LNCs) | Surfactant % (Solutol HS15) | Higher surfactant concentration generally decreases particle size [1]. | ~30% Solutol HS15 [1]. | [1] [2] |
| Oil phase % (Labrafac) | Higher oil phase concentration generally increases particle size [1]. | ~10% Labrafac [1]. | [1] [2] | |
| Aqueous phase dilution ratio | A lower dilution ratio (aqueous phase to initial emulsion) can lead to a smaller particle size [1]. | Ratio of 1.2 [1]. | [1] [2] | |
| Solid Lipid Nanoparticles (SLNs) | Organic-to-Aqueous phase ratio (O/A) | A lower O/A ratio is significant for achieving a smaller particle size [3]. | 0.04 [3]. | [3] |
| Drug-to-Lipid ratio (D/L) | A lower D/L ratio is significant for achieving a smaller particle size [3]. | 0.03 [3]. | [3] | |
| Surfactant amount (Tween 20) | A specific concentration is critical; 2.50% w/v was used in an optimized formulation [3]. | 2.50% w/v [3]. | [3] | |
| PLGA Nanoparticles | Surfactant (Polyvinyl Alcohol, PVA) | Used in the aqueous phase during emulsion preparation to stabilize droplets and control size [4]. | 1.5% PVA [4]. | [4] |
The relationship between these formulation variables and the resulting particle characteristics can be visualized as a workflow for optimization.
Here are detailed methodologies for preparing and characterizing nanoparticles, as cited in the research.
This is a low-energy method suitable for lipid-based systems.
This is a common method for polymeric nanoparticles.
The following table outlines standard assays used to characterize nanoparticles.
| Parameter | Standard Technique | Brief Description & Key Findings from Research |
|---|---|---|
| Particle Size & Polydispersity Index (PdI) | Dynamic Light Scattering (DLS) [1] [3] [4] | Measures hydrodynamic diameter and size distribution. A PdI <0.3 indicates a monodisperse population [1]. |
| Surface Charge | Zeta Potential Measurement [1] [3] [4] | Indicates colloidal stability. Values > ±30 mV suggest good physical stability [3]. |
| Encapsulation Efficiency (EE%) | Ultrafiltration/UV-Vis [1] [4] | Direct method: separate free drug (e.g., via centrifugal filters), measure drug content in supernatant. Indirect method: measure drug in pellet. EEs >97% have been reported [3]. |
| Drug Loading (DL%) | Spectrophotometric Assay [4] | The amount of drug encapsulated relative to the total weight of the nanoparticle. |
| Morphology | Scanning Electron Microscopy (SEM) [4] [2] | Provides high-resolution images of nanoparticle shape and surface topography. |
Q: My nanoparticles are aggregating upon storage. What could be the cause?
Q: I am getting a low encapsulation efficiency for imatinib. How can I improve it?
Q: The particle size of my batch is too large. What parameters should I adjust first?
Q: My in vitro drug release is too fast. How can I achieve a more sustained profile?
The experimental design is a critical final step that ties all these elements together, as shown in the workflow below.
Here are the detailed methodologies for two primary stability-indicating techniques as described in the literature.
This method separates Imatinib Mesylate from its process-related impurities and degradation products [1].
This method provides an alternative for analyzing the bulk drug and pharmaceutical dosage forms [2].
Below are some frequently encountered problems and their potential solutions.
| Issue | Possible Cause | Troubleshooting Guide |
|---|
| Poor Chromatographic Resolution | Column degradation, incorrect mobile phase pH or gradient, buffer saturation. | - Use a suitable C-18 column (e.g., 50-100mm, 1.7-5μm particle size) [1] [3].
The following diagram illustrates the logical workflow for developing and validating a stability-indicating method for this compound.
The diagram below summarizes the stability profile of this compound based on forced degradation studies, highlighting the conditions under which it decomposes.
In pharmaceutical development, a defect rate predicted by Monte Carlo simulation represents the estimated probability that a future manufacturing batch will fail to meet predefined Critical Quality Attributes (CQAs) [1].
For an Imatinib Mesylate liposphere formulation, one study defined its CQAs and used Monte Carlo simulation on the established design space, predicting a 5% defect rate for the center point batch [1] [2]. This means the batch had a 95% probability of meeting all quality specifications.
The process for implementing this can be visualized in the following workflow. This diagram outlines the key stages from initial design to the final simulation step.
Here are some common challenges and solutions when performing this analysis:
| Issue | Possible Cause | Solution |
|---|---|---|
| High predicted defect rate | Design space is too narrow or process is not robust. | Use the overlay plot to find a "freedom to operate" region where all CQAs are met [1]. |
| Model does not predict reality well ("Lack of Fit") | The mathematical model may be too simple for the system. | Check the model's Lack of Fit (LoF) p-value. A significant p-value may require a more complex model [1]. |
| Input factors are correlated | Changes in one input variable cause changes in another. | Use multivariate analysis (like PCA) to identify and group correlated variables into latent factors [1]. |
The following methodology is adapted from a study that successfully employed a Box-Behnken Design and Monte Carlo simulation for an intra-articular this compound liposphere injection [1] [2].
Procedure:
Modeling and Simulation:
The following table details the method and results for preparing Imatinib Mesylate-loaded nanoparticles using the emulsification-sonication technique [1].
| Parameter | Details & Specifications |
|---|---|
| Preparation Method | Emulsification-sonication method [1] |
| Homogenization Speed | 18,000 rpm [2] |
| Homogenization Duration | Not specified (Ultra-Turrax homogenizer used) [2] |
| Sonication Time | 15 minutes (in cycles of 20 seconds on/off) [1] |
| Sonication Power/ Frequency | 500 W, 20 kHz [1] |
| Key Formulation Components| Lipid Phase: Compritol + Oleic acid Aqueous Phase: 1.5% PVA (Polyvinyl Alcohol) solution [2] | | Resulting Particle Size | 96.63 ± 1.87 nm [1] | | Polydispersity Index (PDI) | 0.27 ± 0.15 (indicating a narrow size distribution) [1] | | Zeta Potential | -32.7 ± 2.48 mV (indicating good physical stability) [1] | | Encapsulation Efficiency | 96.49 ± 1.46% [1] |
Here is a step-by-step workflow for the preparation of this compound-loaded nanoparticles, based on the published method.
Here are answers to some common issues you might encounter during the process:
Q1: Our resulting particle size is too large or the distribution is too broad (high PDI). What adjustments can we make?
Q2: We are getting a low drug encapsulation efficiency. What could be the cause?
Q3: The nanoparticle suspension is unstable and aggregates. How can we improve stability?
| Analytical Technique | Key Objective / Focus | Linear Range | Key Validation Parameters Demonstrated | Application Context |
|---|---|---|---|---|
| HPLC-MS (Serum) [1] | Therapeutic Drug Monitoring (TDM) | 0.500–10.0 μg/mL | Accuracy, Precision, Linearity, Robustness | Pharmacokinetic assays (bioavailability, bioequivalence) and clinical routine TDM. |
| RP-HPLC (UV Detection) [2] | Quality Control (Bulk & Capsule) | 5–35 μg/mL | Specificity, Accuracy, Precision, Linearity, Robustness | Routine quality control analysis of drug substance and finished product. |
| RP-HPLC (UV Detection) [3] | Quality Control (Bulk & Tablet) | 2–10 μg/mL | Accuracy, Precision, Linearity, LOD/LOQ, Robustness | Quality control in bulk drug and pharmaceutical formulations. |
| RP-HPLC (Dimer Impurity) [4] | Impurity Profiling | Not Specified | Specificity, Accuracy, Linearity, LOD/LOQ | Specific estimation of Imatinib and its dimer impurity in formulations. |
| UPLC (PDA Detection) [5] | Stability-Indicating & Impurity Profiling | Not Specified | Specificity, Precision, Accuracy, Linearity, Robustness | Quantitative estimation of drug and 8 impurities/degradants in stability samples. |
| UV-Spectroscopy [6] | Stability-Indicating (Bulk & Formulation) | 2–12 μg/mL | Specificity, Accuracy, Precision, Linearity, LOD/LOQ | Fast, simple analysis and forced degradation studies. |
Here is a detailed look at the methodologies for the key techniques presented in the research.
This method was validated according to US FDA and ANVISA guidelines for quantifying Imatinib in human serum[cite[cite [1].
This method separates this compound from eight potential impurities and degradants [5].
A common isocratic RP-HPLC method for bulk and capsule analysis is described [2] [3].
The following diagram illustrates the typical workflow for developing and validating an analytical method, incorporating requirements from ICH guidelines [2] [4] [5].
The table below summarizes key pharmacokinetic parameters from two pivotal studies that directly compared imatinib capsules and tablets.
| Study Population & Design | Formulation | Cmax (ng/mL) | AUC(0-∞) (ng·h/mL) | tmax (h) | t1/2 (h) |
|---|
| 33 Healthy Subjects [1] [2] Randomized, crossover study | 4 x 100 mg Capsules (Reference) | 1,748 | 27,094 | 2.5 (median) | 15.8 | | | 4 x 100 mg Tablets (Test) | 1,638 | 26,081 | 2.5 (median) | 15.9 | | | 1 x 400 mg Tablet (Test) | 1,606 | 25,464 | 2.5 (median) | 15.7 | | 36 CML Patients [3] Randomized study | 4 x 100 mg Capsules (Reference) | 1,548 | 27,011 | Not Specified | 15.7 | | | 4 x 100 mg Tablets (Test) | 1,605 | 25,811 | Not Specified | 15.8 | | | 1 x 400 mg Tablet (Test) | 1,622 | 25,699 | Not Specified | 15.6 |
The data demonstrates that the tablet and capsule formulations are bioequivalent. The 90% confidence intervals for the ratios of Cmax and AUC between the test (tablets) and reference (capsules) formulations were entirely within the standard bioequivalence acceptance range of 0.80 to 1.25 [1] [3]. This means there is no statistically significant difference in the extent (AUC) or rate (Cmax) of absorption between the capsules and tablets.
The bioequivalence studies followed robust and standardized clinical trial protocols.
The following diagram illustrates the typical workflow of these bioequivalence studies:
The pharmacokinetics of imatinib are well-characterized. The following chart outlines its absorption, distribution, metabolism, and excretion (ADME) processes, which are consistent across capsule and tablet formulations.
Key ADME characteristics based on the literature include [5] [6] [7]:
The bioequivalence between imatinib capsules and tablets has several important implications:
The table below summarizes key experimental findings that directly compare the efficacy of OHK9511 and Glivec.
| Experimental Model | Measured Parameter | OHK9511 Results | Glivec Results | Conclusion |
|---|---|---|---|---|
| Various CML Cell Lines (K562, BV173, KCL22, KBM-5, MYL) [1] | IC₅₀ (concentration for 50% inhibition) | Comparable values across cell lines | Comparable values across cell lines | No significant difference in growth inhibitory potency [1] |
| Various CML Cell Lines [1] | Apoptosis Induction (Annexin V-positive cells) | Similar levels of apoptosis induced | Similar levels of apoptosis induced | No significant difference in ability to trigger programmed cell death [1] |
| Mouse Leukemia Model (Ba/F3 BCR-ABLWT cells) [1] | Overall Survival | Similar survival curve | Similar survival curve | No significant difference in survival benefit in vivo [1] |
| Human Xenograft Model (BV173 cells in NOD/SCID mice) [1] | Overall Survival | Similar survival curve | Similar survival curve | No significant difference in efficacy against human CML cells in a living organism [1] |
| Adriamycin-Resistant CML Cell Line (K562/ADM) [2] | IC₅₀ for Imatinib | 0.378 ± 0.029 µM | 0.492 ± 0.024 µM (in sensitive K562 cells) | Effective regardless of multidrug resistance status [2] |
These experiments are fundamental for initial, high-throughput screening of a drug's anti-leukemic potential.
The following diagram illustrates the workflow for these cell-based assays.
These experiments evaluate the drug's effectiveness in a complex living system, providing critical data before human trials.
The workflow for the in vivo studies is summarized below.
The table below summarizes the key experimental data for the characterized Imatinib Mesylate liposphere formulation, as reported in a single study [1] [2].
| Characterization Parameter | Reported Value / Outcome | Experimental Methodology |
|---|---|---|
| Packed Particle Volume (Lipocrit) | Reported as part of characterization | Centrifugation of liposphere dispersion in capillary tubes; expressed as a percentage of the total volume occupied by the packed particles [1] [2]. |
| Particle Size & Distribution | Established for the center point batch | Dynamic light scattering or other advanced nanoparticle tracking technologies [1] [2]. |
| Entrapment Efficiency (% EE) | Met all set criteria for the center point batch | HPLC analysis after separation of free drug from the liposphere dispersion [1] [2]. |
| Drug Release Profile | Extended release over 5 days | In vitro release study using dialysis method; reported at 4 hours (DR4h) and 5 days (DR5d) [1] [2]. |
| Zeta Potential | Established for the center point batch | Measurement of surface charge using electrophoretic light scattering [1] [2]. |
| Stability | Stable for 6 months at 2-8°C | Monitoring of physical stability, pH, viscosity, and drug release profile under controlled storage conditions [1] [2]. |
The following are the detailed methodologies for the key experiments cited in the study.
Formulation Process: Lipospheres were prepared using a double emulsion technique. The lipid phase (dierucoyl phosphatidylcholine, 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt, cholesterol, and tricaprylin in dichloromethane) was emulsified with the drug solution using a high-pressure homogenizer to form the primary emulsion. This was then diluted with a secondary aqueous phase in an inline mixer. The organic solvent was removed via nitrogen flushing, followed by centrifugation and potency adjustment [1] [2].
Lipocrit Measurement: The lipocrit value, or Packed Particle Volume (PPV), was determined by filling the liposphere dispersion into capillary tubes, followed by centrifugation. The result is expressed as the percentage of the total volume that the packed lipid particles occupy after centrifugation [1] [2].
Design of Experiments (DoE): A Box-Behnken Design was employed to optimize the formulation. The amounts of cholesterol and triglyceride were selected as formulation variables, and the homogenization speed was the process variable. The responses measured were particle size, entrapment efficiency, and drug release at 4 hours and 5 days [1] [2].
The workflow below summarizes the key stages of the formulation development and characterization process.
The available data comes from a single formulation development study. For comprehensive comparative analysis, consider the following:
The table below summarizes key findings from clinical studies on the relationship between imatinib trough plasma concentrations (Cmin) and treatment outcomes.
| Study / Trial | Key Findings on Plasma Level Correlation |
|---|
| TOPS Trial [1] | - Threshold: Day 29 Cmin < 1165 ng/mL (25th percentile) linked to significantly lower rates of Major Molecular Response (MMR) and Complete Cytogenetic Response (CCyR) at 12 months.
The methodology for measuring imatinib plasma levels is crucial for obtaining reliable data. Here are detailed protocols from the cited research:
The collective evidence supports the clinical utility of therapeutic drug monitoring for imatinib.
The relationship between plasma levels and response can be understood through imatinib's mechanism of action. The following diagram illustrates the pharmacological pathway and the rationale for drug monitoring.
When designing studies or interpreting data related to imatinib plasma levels, please consider:
The following table summarizes the key experimental findings for chitosan-based imatinib nanoparticles (CS-IMT-TPGS-NPs) versus the free drug, Imatinib Mesylate (IMT), from studies on colon cancer (HCT-116) and leukemia (K562) cell lines [1] [2].
| Experimental Parameter | Free Imatinib (IMT) | Chitosan Nano-Imatinib (CS-IMT-TPGS-NPs) | Experimental Context (Protocol) |
|---|---|---|---|
| Cytotoxicity (IC50) | Higher IC50 (less potent) | IC50 of 9.324 μg/mL (at 24 hrs) [2] | MTT Assay: Cells incubated with drug formulations for 24-48 hours. Metabolic activity measured to determine IC50 (concentration that kills 50% of cells) [2]. |
| Apoptosis Induction | Less effective [2] | Significantly more effective [1] [2] | Annexin V-FITC Staining: Cells stained after treatment. Fluorescence detects phosphatidylserine on cell surfaces, an early apoptosis marker [2]. |
| Cellular Uptake | Lower [1] | Significantly improved [1] | Cellular Uptake Study: Likely using fluorescent markers. Treated cells analyzed via flow cytometry or fluorescence microscopy to quantify internalized drug [1]. |
| Cell Migration Inhibition | Lower [1] | Superior [1] | Cell Migration/Wound Healing Assay: A "wound" is scratched in a cell monolayer. Inhibition of wound closure by the drug indicates anti-migratory effect [1]. |
| Gene Expression Impact | Lesser effect on Caspase 3, 8, TP53 [2] | Upregulation of Caspase 3, 8, and TP53 genes [2] | Real-Time PCR (Polymerase Chain Reaction): Gene expression levels measured in treated vs. untreated cells to quantify changes in apoptotic pathways [2]. |
| Drug Release Profile | N/A | Sustained release, no initial burst at pH 5.5 [1] | In-vitro Drug Release: Nanoparticles placed in dialysis membrane in buffer (pH 5.5 to mimic tumor environment). Drug concentration in buffer measured over time [1]. |
Chitosan coating enhances efficacy through multiple mechanisms. The diagram below illustrates how these functional improvements contribute to increased anti-cancer activity.
Key characteristics and functional advantages of the coated nanoparticles include:
The available data clearly demonstrates the advantages of nano-encapsulation, specifically with chitosan. Here are key takeaways and alternative directions for your research:
Irritant;Health Hazard